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  • Product: cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride
  • CAS: 1909294-44-5

Core Science & Biosynthesis

Foundational

A Technical Guide to cis-3-(propan-2-yloxy)cyclobutan-1-amine hydrochloride: Structure, Properties, and Synthetic Considerations

Abstract: This document provides a comprehensive technical overview of cis-3-(propan-2-yloxy)cyclobutan-1-amine hydrochloride, a substituted cyclobutane derivative of interest to researchers and professionals in drug dis...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical overview of cis-3-(propan-2-yloxy)cyclobutan-1-amine hydrochloride, a substituted cyclobutane derivative of interest to researchers and professionals in drug discovery and chemical synthesis. It details the compound's chemical structure, stereochemistry, and key physicochemical properties. Furthermore, this guide discusses its potential applications as a structural motif in medicinal chemistry, outlines a conceptual synthetic workflow, and provides essential safety and handling information. The content is grounded in available data from chemical suppliers and databases to ensure scientific accuracy and practical relevance for its intended audience.

Chemical Identity and Structure

Nomenclature and Chemical Identifiers

The compound is systematically named cis-3-(propan-2-yloxy)cyclobutan-1-amine hydrochloride. It is also commonly referred to by synonyms such as (1s,3s)-3-isopropoxycyclobutan-1-amine hydrochloride.[1] The "cis" designation, or the more specific (1s, 3s) stereochemical descriptor, indicates that the isopropoxy group and the amine group are situated on the same face of the cyclobutane ring. This specific spatial arrangement is critical as it dictates the molecule's three-dimensional shape and, consequently, its interaction with biological targets.

Key identifiers for this compound are summarized in the table below. Note that some suppliers list different CAS numbers for what appears to be the same stereoisomer; it is crucial for researchers to verify the specific identity of the material being sourced.

IdentifierValueSource(s)
CAS Number 1909294-44-5[2][3][4]
2137782-05-7[5][6]
Molecular Formula C₇H₁₆ClNO[2][5][6]
Molecular Weight 165.66 g/mol [5][6]
InChI Key RPDDGEKVYGRBKR-UKMDXRBESA-N[1]
Molecular Structure and Stereochemistry

The core of the molecule is a cyclobutane ring, a four-membered carbocycle known for its rigid, puckered conformation.[7] This rigidity is a desirable trait in drug design, as it can reduce the entropic penalty upon binding to a target protein and offer improved metabolic stability compared to more flexible aliphatic chains.[8] The amine at the C-1 position and the isopropoxy group at the C-3 position adopt a cis relative stereochemistry. The presence of the hydrochloride salt means the primary amine is protonated (NH₃⁺), forming an ionic bond with the chloride anion (Cl⁻). This salt form generally enhances the compound's crystallinity and solubility in aqueous media.

Caption: 2D representation showing the cis-stereochemistry of the amine and isopropoxy groups.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its application, influencing everything from reaction conditions to pharmacokinetic behavior. For cis-3-(propan-2-yloxy)cyclobutan-1-amine hydrochloride, the available data from suppliers indicates it is a solid at room temperature.[2]

PropertyValue / DescriptionSource(s)
Appearance Solid[2]
Purity Typically ≥95% or ≥97%[2][6]
Solubility Expected to be soluble in water and polar protic solvents like methanol and ethanol due to its hydrochloride salt form.Inferred
Storage Sealed in a dry environment, often recommended at 2-8°C.[6]

Experimental Protocols for Property Determination:

  • Melting Point Determination:

    • Apparatus: Calibrated melting point apparatus, capillary tubes.

    • Procedure: A small, dry sample is loaded into a capillary tube. The tube is placed in the apparatus and heated at a steady rate (e.g., 2-5 °C/min) to determine an approximate melting range. A second measurement is performed with a slower heating rate (1-2 °C/min) near the expected point to obtain a precise value.[9]

  • Aqueous Solubility:

    • Apparatus: Shake-flask apparatus, analytical balance, pH meter, HPLC-UV or similar quantitative analysis system.

    • Procedure: An excess amount of the compound is added to a known volume of water (or buffer of a specific pH) in a sealed flask. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the dissolved compound in the clear filtrate is measured.

Synthesis and Characterization

The synthesis of functionalized cyclobutanes is an active area of chemical research.[10][11] While a specific, validated synthesis for this exact molecule is not detailed in the search results, a plausible synthetic pathway can be conceptualized based on established organic chemistry principles. The general strategy involves creating the 1,3-disubstituted cyclobutane core and then performing functional group manipulations.

Conceptual Synthetic Workflow

A common approach to such structures could start from a commercially available cyclobutanone derivative.

Synthetic_Workflow cluster_0 Synthesis of cis-Alcohol Intermediate cluster_1 Final Product Formation start 3-Hydroxycyclobutanone step1 Protection of Hydroxyl (e.g., TBDMS-Cl) start->step1 1 step2 Reductive Amination (e.g., NH₃, NaBH₃CN) step1->step2 2 step3 Deprotection (e.g., TBAF) step2->step3 3 step4 Williamson Ether Synthesis (e.g., NaH, 2-iodopropane) step3->step4 4 step5 Salt Formation (HCl in Ether) step4->step5 5 final_product cis-3-(propan-2-yloxy) cyclobutan-1-amine HCl step5->final_product

Caption: Conceptual workflow for the synthesis of the target compound.

Explanation of the Workflow:

  • Protection: The hydroxyl group of a starting material like 3-hydroxycyclobutanone is protected (e.g., as a silyl ether) to prevent it from reacting in the subsequent step.

  • Reductive Amination: The ketone is converted to the cis-amine. The stereochemical outcome is often influenced by the directing effect of the protected hydroxyl group, favoring the formation of the cis isomer.

  • Deprotection: The protecting group is removed to reveal the free hydroxyl group, yielding cis-3-aminocyclobutanol.

  • Etherification: A Williamson ether synthesis is performed. The alcohol is deprotonated with a strong base (like sodium hydride) and reacted with an isopropyl halide (e.g., 2-iodopropane) to form the isopropoxy ether.[12]

  • Salt Formation: The resulting free amine is treated with hydrochloric acid (often as a solution in a non-polar solvent like diethyl ether or dioxane) to precipitate the stable hydrochloride salt.

Characterization

The identity and purity of the final compound would be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the stereochemistry through analysis of coupling constants.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.[5]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the ammonium salt and the C-O stretch of the ether.

Applications in Research and Drug Development

Substituted cyclobutane rings are considered "privileged motifs" in medicinal chemistry.[13] Their rigid three-dimensional structure provides a scaffold to present pharmacophoric groups in a well-defined spatial orientation. This can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.[7][8]

Potential Roles:

  • Scaffold for Bioactive Molecules: The cyclobutane core can serve as a replacement for other cyclic or acyclic linkers to improve properties like metabolic stability. For example, replacing a metabolically vulnerable cyclohexane ring with a difluorocyclobutanyl amine was a key strategy in the development of the cancer drug ivosidenib.[7]

  • Conformational Restriction: The inherent rigidity of the cyclobutane ring can lock a molecule into a bioactive conformation, which is a common strategy in the design of kinase inhibitors and other targeted therapies.[8]

  • Fragment-Based Drug Discovery: As a relatively small and structurally defined molecule, it can be used as a fragment in screening campaigns to identify initial hits for a biological target.

While no specific marketed drugs containing the exact cis-3-(propan-2-yloxy)cyclobutan-1-amine moiety were identified, the broader class of substituted cyclobutylamines is prevalent in modern drug discovery programs.[13]

Safety, Handling, and Storage

As with any laboratory chemical, cis-3-(propan-2-yloxy)cyclobutan-1-amine hydrochloride should be handled with appropriate care.

  • Handling: Use in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.

  • Storage: The compound should be stored in a tightly sealed container to prevent moisture absorption. Recommended storage conditions are often refrigerated (2-8°C) and in a dry place.[6]

  • Hazards: While a specific safety data sheet (SDS) was not retrieved, compounds of this class (amine hydrochlorides) are typically classified as irritants to the skin, eyes, and respiratory system.

Conclusion

cis-3-(propan-2-yloxy)cyclobutan-1-amine hydrochloride is a well-defined chemical entity with properties that make it a valuable building block for medicinal chemistry and drug discovery. Its rigid cyclobutane core, combined with the specific cis orientation of its functional groups, provides a unique three-dimensional scaffold. Understanding its chemical identity, physicochemical properties, and potential synthetic routes is crucial for researchers aiming to incorporate this or similar motifs into novel bioactive compounds. The information presented in this guide serves as a foundational resource for the effective utilization of this compound in a research and development setting.

References

  • Guidechem. (n.d.). cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride 2137782-05-7 wiki.
  • CymitQuimica. (n.d.). cis-3-(propan-2-yloxy)cyclobutan-1-amine hydrochloride.
  • Sigma-Aldrich. (n.d.). (1s,3s)-3-(propan-2-yloxy)cyclobutan-1-amine hydrochloride.
  • Sigma-Aldrich. (n.d.). cis-3-(propan-2-yloxy)cyclobutan-1-amine hydrochloride.
  • Benchchem. (n.d.). 3-(Propan-2-yl)cyclobutan-1-amine | 17393-33-8.
  • AChemBlock. (n.d.). cis-3-isopropoxy-N-isopropyl-cyclobutanamine hydrochloride 97%.
  • NextSDS. (n.d.). (1s,3s)-3-(propan-2-yloxy)cyclobutan-1-amine hydrochloride.
  • Sigma-Aldrich. (n.d.). cis-3-(propan-2-yloxy)cyclobutan-1-amine hydrochloride.
  • ChemScene. (n.d.). 2137782-05-7 | 3-Isopropoxycyclobutan-1-amine hydrochloride.
  • PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery.
  • ResearchGate. (2025). Synthesis and physicochemical characterization of all possible cis‐ and trans‐1,3‐disubstituted cyclobutane‐derived amines and carboxylic acids.
  • Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.
  • PubChemLite. (2026). (1s,3r)-3-(tert-butoxy)cyclopentan-1-amine hydrochloride.
  • Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.
  • ChemRxiv. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes.
  • Benchchem. (n.d.). Physicochemical Properties of 3-(1H-Imidazol-5-yl)propan-1-amine HCl: A Technical Guide.
  • PMC. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3][3]-rearrangement cascade. Retrieved from PMC website.

Sources

Exploratory

Synthetic Routes and Mechanisms for cis-3-(Propan-2-yloxy)cyclobutan-1-amine Hydrochloride: An In-Depth Technical Guide

Introduction & Medicinal Chemistry Context The incorporation of cyclobutane rings into small-molecule drug candidates has become a cornerstone strategy in modern medicinal chemistry. Unlike flexible linear alkyl chains,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Medicinal Chemistry Context

The incorporation of cyclobutane rings into small-molecule drug candidates has become a cornerstone strategy in modern medicinal chemistry. Unlike flexible linear alkyl chains, the cyclobutane motif imposes a rigid, puckered conformation (possessing a ~30° fold angle), which significantly reduces the entropic penalty upon target binding . Furthermore, cis-1,3-disubstituted cyclobutanes serve as excellent bioisosteres for phenyl rings and saturated heterocycles, offering improved metabolic stability and altered pharmacokinetic (PK) profiles .

cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride (also known as cis-3-isopropoxycyclobutanamine hydrochloride) is a highly versatile building block. Its cis-1,3-geometry projects the primary amine and the isopropoxy ether in a defined spatial arrangement, making it an ideal rigidified linker or terminal capping group in the synthesis of kinase inhibitors, GPCR ligands, and PROTACs.

Physicochemical Profiling

Before initiating any synthetic campaign, it is critical to establish the physicochemical baseline of the target compound to anticipate solubility, stability, and isolation challenges.

PropertyValue
Chemical Name cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride
Synonyms cis-3-Isopropoxycyclobutan-1-amine HCl
CAS Registry Number 2137782-05-7 (HCl salt)
Molecular Formula C7H16ClNO
Molecular Weight 165.66 g/mol
Stereochemistry cis (Achiral, formally 1s,3s in IUPAC nomenclature)
Appearance White to off-white crystalline solid

Mechanistic Pathways & Synthetic Strategies

As a Senior Application Scientist, I evaluate synthetic routes not just on theoretical yield, but on operational scalability, stereocontrol, and hazard mitigation. Below, we examine the historical de novo synthesis and the modern optimized route.

Strategy A: De Novo Synthesis and Stereocontrol Mechanism

Historically, 3-alkoxycyclobutylamines were synthesized via the reductive amination of 3-benzyloxycyclobutan-1-one. The causality behind the stereochemical outcome of this reaction is rooted in torsional strain and steric approach control .

When the iminium intermediate is formed, the bulky benzyloxy group at the C3 position sterically shields the syn-face. Consequently, the hydride source (typically NaBH(OAc)₃) attacks predominantly from the less hindered anti-face. This trajectory pushes the newly formed amine group to the same face as the C3 substituent, yielding the cis-isomer as the major product (>90% diastereomeric excess).

Stereocontrol Imine Iminium Intermediate (Bulky 3-OBn group) Hydride Hydride Attack (NaBH(OAc)3) Imine->Hydride TransFace Syn-Face Attack (Sterically Hindered) Hydride->TransFace CisFace Anti-Face Attack (Sterically Accessible) Hydride->CisFace Minor trans-Isomer (Minor Product) TransFace->Minor Major cis-Isomer (Major Product) CisFace->Major

Caption: Stereocontrol mechanism in the reductive amination of 3-substituted cyclobutanones.

While mechanistically elegant, this route requires subsequent hydrogenolysis (Pd/C, H₂) to remove the benzyl group, which poses scalability and safety challenges in a process chemistry environment.

Strategy B: The Optimized 3-Step Route (Industry Standard)

To bypass hazardous hydrogenolysis, modern process chemistry utilizes commercially available cis-3-aminocyclobutan-1-ol hydrochloride as the starting material. This route is designed as a self-validating system, relying on robust protecting group chemistry and high-yielding transformations.

  • N-Boc Protection: The primary amine is significantly more nucleophilic than the secondary alcohol. By treating the starting material with Boc-anhydride, we selectively mask the amine, preventing unwanted N-alkylation in the subsequent step.

  • O-Alkylation: This is the critical mechanistic bottleneck. Alkylating a secondary alcohol with a secondary alkyl halide (2-iodopropane) sets up a kinetic competition between bimolecular nucleophilic substitution (Sₙ2) and elimination (E2). To drive the Sₙ2 pathway, sodium hydride (NaH) is used to generate a highly nucleophilic alkoxide, and the reaction is kept at strictly controlled temperatures to suppress the E2 formation of propene gas.

  • Deprotection & Salt Formation: Global deprotection using anhydrous HCl cleanly removes the Boc group and directly precipitates the target compound as a highly pure hydrochloride salt, circumventing the need to isolate the highly water-soluble free amine.

OptimizedRoute A cis-3-Aminocyclobutan-1-ol HCl (Starting Material) B cis-tert-Butyl (3-hydroxycyclobutyl)carbamate (N-Boc Protected) A->B Boc2O, Et3N, DCM 0 °C to RT C cis-tert-Butyl (3-isopropoxycyclobutyl)carbamate (O-Alkylated) B->C 2-Iodopropane, NaH, DMF 0 °C to RT D cis-3-(Propan-2-yloxy)cyclobutan-1-amine HCl (Final Product) C->D 4M HCl in Dioxane RT, 2h

Caption: Optimized 3-step synthetic workflow from cis-3-aminocyclobutanol HCl.

Detailed Experimental Protocols

The following protocols are designed with built-in In-Process Controls (IPCs) to ensure experimental integrity.

Step 1: Synthesis of cis-tert-Butyl (3-hydroxycyclobutyl)carbamate
  • Setup: Suspend cis-3-aminocyclobutan-1-ol hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/g) under an inert nitrogen atmosphere.

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (Et₃N, 2.5 eq) dropwise. The mixture will become homogeneous as the free base is generated.

  • Protection: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in portions. Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • IPC (Self-Validation): Monitor via TLC (DCM:MeOH 9:1). Stain with ninhydrin (starting material shows a purple spot; product does not) and phosphomolybdic acid (PMA) (product shows a distinct dark spot).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 2: Synthesis of cis-tert-Butyl (3-isopropoxycyclobutyl)carbamate
  • Setup: Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (8 mL/g) under nitrogen. Cool strictly to 0 °C.

  • Alkoxide Generation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in small portions. (Caution: Exothermic hydrogen gas evolution). Stir at 0 °C for 30 minutes until bubbling ceases.

  • Alkylation: Add 2-iodopropane (isopropyl iodide, 2.0 eq) dropwise. Maintain the temperature at 0 °C for 1 hour, then slowly warm to room temperature and stir for 16 hours.

  • IPC (Self-Validation): Monitor via TLC (Hexanes:EtOAc 7:3). The O-alkylated product will exhibit a noticeably higher R_f than the starting material.

  • Workup: Carefully quench with ice water. Extract with ethyl acetate (3x). Wash the organic layers extensively with water (5x, to remove DMF) and brine. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography.

  • Analytical Validation: ¹H NMR (CDCl₃) must reveal a characteristic septet at ~3.6 ppm corresponding to the isopropyl CH proton, confirming successful O-alkylation rather than N-alkylation.

Step 3: Synthesis of cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride
  • Setup: Dissolve the purified intermediate from Step 2 (1.0 eq) in a minimal amount of anhydrous diethyl ether.

  • Deprotection: Add a 4M solution of HCl in 1,4-dioxane (10.0 eq). Stir at room temperature for 2 hours.

  • Precipitation: As the Boc group is cleaved (evolving CO₂ and isobutylene), the target hydrochloride salt will precipitate out of solution as a white crystalline solid.

  • Isolation: Filter the precipitate under a nitrogen blanket (the salt can be hygroscopic). Wash the filter cake with cold diethyl ether to remove residual dioxane and organic impurities.

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours to yield the final cis-3-(propan-2-yloxy)cyclobutan-1-amine hydrochloride.

References

  • National Institutes of Health. "Cyclobutanes in Small-Molecule Drug Candidates." PubMed Central (PMC). URL:[Link]

  • Vrije Universiteit Brussel. "Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory." VUB Research Portal. URL:[Link]

Foundational

Physicochemical Profiling and Analytical Workflows for cis-3-(Propan-2-yloxy)cyclobutan-1-amine Hydrochloride

Executive Summary In modern drug discovery, functionalized cyclobutanes are increasingly utilized as bioisosteres for aromatic rings or as rigid scaffolds to improve metabolic stability and pharmacokinetic profiles. Amon...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, functionalized cyclobutanes are increasingly utilized as bioisosteres for aromatic rings or as rigid scaffolds to improve metabolic stability and pharmacokinetic profiles. Among these, cis-3-(propan-2-yloxy)cyclobutan-1-amine hydrochloride (also known as cis-3-isopropoxycyclobutan-1-amine hydrochloride) is a critical building block [1]. Accurate characterization of its molecular weight and monoisotopic exact mass is foundational for downstream applications, including synthetic validation, pharmacokinetics (PK) tracking, and formulation development.

This technical guide provides a rigorous, causality-driven breakdown of the compound's physicochemical properties, alongside self-validating analytical protocols for High-Resolution Mass Spectrometry (HRMS) and mechanistic insights into its salt formation.

Quantitative Physicochemical Profile

The transition from the free base to the hydrochloride salt drastically alters the compound's physicochemical behavior, enhancing aqueous solubility and solid-state stability. Table 1 summarizes the exact mass and molecular weight parameters crucial for mass spectrometry and stoichiometric calculations.

Table 1: Physicochemical and Mass Parameters

ParameterFree BaseHydrochloride Salt
Molecular Formula C₇H₁₅NOC₇H₁₆ClNO
Molecular Weight (Average) 129.20 g/mol 165.66 g/mol
Monoisotopic Exact Mass 129.11536 Da165.09204 Da
Target m/z [M+H]⁺ (ESI+) 130.1226 Da130.1226 Da (Dissociated)
Target m/z [Cl]⁻ (ESI-) N/A34.9689 Da
CAS Registry Number N/A2137782-05-7

Data corroborated by commercial chemical registries [1, 2, 3].

Analytical Workflows: Validating Molecular Weight and Exact Mass

To confirm the identity of cis-3-(propan-2-yloxy)cyclobutan-1-amine hydrochloride, a self-validating High-Resolution Mass Spectrometry (HRMS) protocol must be employed. The causality behind each step ensures that the system validates its own accuracy in real-time.

Step-by-Step HRMS Methodology

Step 1: Sample Preparation

  • Action: Dissolve the compound in a 50:50 mixture of LC-MS grade Methanol and Water, supplemented with 0.1% Formic Acid, to achieve a final concentration of 1 µg/mL.

  • Causality: The hydrochloride salt readily dissociates in aqueous media. The addition of 0.1% formic acid forces the equilibrium toward the protonated amine ([M+H]⁺), ensuring maximum ionization efficiency while preventing ion suppression artifacts common in high-concentration samples.

Step 2: Instrument Calibration and Lock-Mass Infusion

  • Action: Calibrate the Q-TOF or Orbitrap mass spectrometer using a standard calibration mix. Simultaneously infuse a lock-mass standard (e.g., Leucine Enkephalin, m/z 556.2771).

  • Causality: Ambient temperature fluctuations and electronic drift can cause mass shifts. A continuous lock-mass infusion provides a real-time, internal reference point, allowing the software to correct the mass axis dynamically. This self-validating step guarantees sub-ppm mass accuracy.

Step 3: Electrospray Ionization (ESI) Tuning

  • Action: Operate the ESI source in positive ion mode (ESI+) with a capillary voltage of 3.0 kV and a desolvation temperature of 350°C.

  • Causality: The primary aliphatic amine is highly basic and readily accepts a proton. ESI+ is the most logical choice for this scaffold. The optimized desolvation temperature ensures complete evaporation of the aqueous/organic droplets without inducing thermal degradation of the cyclobutane ring.

Step 4: Data Acquisition and Isotopic Pattern Matching

  • Action: Acquire data at a mass resolution of >50,000 (FWHM). Extract the ion chromatogram for m/z 130.1226 and analyze the ¹³C isotopic peak (m/z 131.1259).

  • Causality: High resolution separates the target analyte from nominal mass isobaric interferences. Matching the theoretical vs. experimental intensity of the ¹³C peak validates the carbon count (C₇), confirming the specific elemental composition rather than just a matching mass.

HRMS_Workflow Sample Sample Prep (1 µg/mL + 0.1% FA) ESI ESI Source (Positive Mode) Sample->ESI Analyzer Mass Analyzer (Q-TOF/Orbitrap) ESI->Analyzer Detector Ion Detection (Res > 50,000) Analyzer->Detector Data Data Analysis (m/z 130.1226) Detector->Data

Fig 1. High-Resolution Mass Spectrometry (HRMS) workflow for exact mass determination.

Mechanistic Insights: Synthesis and Salt Formation

Understanding the exact mass requires an understanding of the compound's structural assembly. The cis-stereochemistry is critical for its biological binding conformation, dictating the synthetic route [4].

Stereoselective Assembly

The synthesis typically begins with a cyclobutanone derivative. Stereoselective reduction of the ketone (e.g., using L-Selectride or NaBH₄ under controlled conditions) yields the cis-alcohol. Subsequent alkylation with an isopropyl halide introduces the propan-2-yloxy group. Finally, the amine is introduced (often via a protected intermediate like a benzylamine or azide), which is then deprotected to yield the free base.

Causality of Hydrochloride Salt Formation

The free base (cis-3-isopropoxycyclobutan-1-amine) is an oil with high volatility and susceptibility to oxidative degradation.

  • The Mechanism: Bubbling anhydrous HCl gas through a solution of the free base in an aprotic solvent (like dioxane or diethyl ether) drives the protonation of the primary amine.

  • The Result: The resulting ionic interaction between the positively charged ammonium ion and the chloride counterion forms a stable, crystalline solid. This increases the molecular weight from 129.20 g/mol to 165.66 g/mol and shifts the exact mass to 165.09204 Da, drastically improving shelf-life and handling for pharmaceutical formulation.

Synthesis_Pathway Ketone Cyclobutanone Derivative Alcohol cis-Cyclobutanol (Stereoselective Reduction) Ketone->Alcohol Hydride Donor Ether cis-Isopropoxycyclobutane (Alkylation) Alcohol->Ether Isopropyl Halide Amine cis-Isopropoxycyclobutan-1-amine (Free Base: 129.115 Da) Ether->Amine Amination / Deprotection Salt Hydrochloride Salt (Exact Mass: 165.092 Da) Amine->Salt Anhydrous HCl

Fig 2. Mechanistic pathway for the synthesis and salt formation of the target compound.

References

  • CalPacLab. "trans- and cis-3-(propan-2-yloxy)cyclobutan-1-amine hydrochloride Building Blocks." California Pacific Labs. URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Chemoselective Mono-N-Alkylation of cis-3-(propan-2-yloxy)cyclobutan-1-amine Hydrochloride

Executive Summary & Substrate Profiling The synthesis of secondary amines via the N-alkylation of primary amines is a cornerstone transformation in medicinal chemistry and drug development[1]. However, utilizing cis-3-(p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

The synthesis of secondary amines via the N-alkylation of primary amines is a cornerstone transformation in medicinal chemistry and drug development[1]. However, utilizing cis-3-(propan-2-yloxy)cyclobutan-1-amine hydrochloride (CAS: 1909294-44-5)[2] as a synthetic building block presents unique chemical challenges. The presence of the cyclobutane ring and the cis-isopropoxy group introduces specific steric constraints, while the primary amine's inherent nucleophilicity risks uncontrolled over-alkylation[3].

As a stable hydrochloride salt, this compound resists oxidative degradation but requires precise in situ free-basing before nucleophilic attack can occur[2]. This technical guide provides field-proven, self-validating protocols to achieve high-yielding, chemoselective mono-N-alkylation of this specific cyclobutylamine derivative, avoiding the common pitfalls of polyalkylation.

Mechanistic Causality & The Over-Alkylation Conundrum

When a free primary amine undergoes direct SN2 alkylation with an alkyl halide, the resulting secondary amine is typically more nucleophilic than the starting material. This is due to the inductive electron-donating effect of the newly added alkyl group. This kinetic reality ( k2​>k1​ ) often leads to the rapid formation of unwanted tertiary amines and quaternary ammonium salts[3].

To circumvent this thermodynamic trap, two distinct mechanistic strategies are employed:

  • Reductive Amination : The primary amine reacts with a carbonyl compound to form a transient imine (Schiff base). Because the imine carbon is electrophilic, the nitrogen cannot undergo further alkylation. Subsequent in situ hydride reduction yields the secondary amine exclusively[1].

  • The "Cesium Effect" (Direct Alkylation) : When direct SN2 alkylation is necessary (e.g., when the desired alkyl group lacks a stable carbonyl precursor), utilizing cesium bases (such as Cs₂CO₃) promotes chemoselective mono-alkylation. The large ionic radius and high polarizability of the cesium ion stabilize the intermediate secondary amine complex, sterically and electronically hindering a second alkylation event[4].

Mechanism Primary Free 1° Amine Secondary 2° Amine (Target) Primary->Secondary Alkyl Halide (SN2) Rate = k1 Imine Imine Intermediate Primary->Imine Carbonyl Addition (-H2O) Tertiary 3° Amine (Byproduct) Secondary->Tertiary Alkyl Halide (SN2) Rate = k2 (k2 > k1) Imine->Secondary Hydride Reduction (Selective)

Caption: Kinetic pathways illustrating the over-alkylation risk (k2 > k1) versus controlled reduction.

Experimental Workflows

Handling the hydrochloride salt requires a stoichiometric amount of a non-nucleophilic base to liberate the amine. Strong aqueous bases should be avoided to prevent the hydrolysis of sensitive electrophiles used in subsequent steps. The workflow below outlines the decision matrix for functionalizing cis-3-(propan-2-yloxy)cyclobutan-1-amine.

Workflow Start cis-3-(propan-2-yloxy) cyclobutan-1-amine HCl FreeBase In situ Free-Basing (Add DIPEA or Cs2CO3) Start->FreeBase Path1 Pathway A: Direct Alkylation (Alkyl Halide + Cs2CO3) FreeBase->Path1 Path2 Pathway B: Reductive Amination (Carbonyl + NaBH(OAc)3) FreeBase->Path2 Prod1 Mono-N-alkylated Product (SN2 Mechanism) Path1->Prod1 Imine Transient Imine Path2->Imine Prod2 Mono-N-alkylated Product (Hydride Reduction) Imine->Prod2

Caption: Experimental workflow for chemoselective mono-N-alkylation of the cyclobutylamine derivative.

Step-by-Step Methodologies

Protocol A: One-Pot Reductive Amination (Industry Standard)

This method is highly recommended for its absolute chemoselectivity and functional group tolerance[1].

Reagents:

  • cis-3-(propan-2-yloxy)cyclobutan-1-amine HCl: 1.0 eq

  • Aldehyde or Ketone: 1.05 eq

  • N,N-Diisopropylethylamine (DIPEA): 1.1 eq

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): 1.5 eq

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Procedure:

  • Free-Basing : Suspend the amine hydrochloride (1.0 eq) in anhydrous DCE (0.2 M concentration) under an inert nitrogen atmosphere. Add DIPEA (1.1 eq) dropwise at room temperature. Stir for 15 minutes to ensure complete liberation of the free amine.

  • Imine Formation : Add the carbonyl compound (1.05 eq) to the mixture. Stir at room temperature for 1-2 hours[1].

    • Self-Validation Check: Monitor the reaction via LC-MS. Look for the consumption of the primary amine mass ( m/z 129 for the free base) and the appearance of the mass corresponding to the imine intermediate [M+H]+ .

  • Selective Reduction : Cool the reaction vessel to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise.

    • Causality Note: The use of NaBH(OAc)₃ is critical. Its electron-withdrawing acetate groups render it a mild reducing agent that specifically targets the protonated imine without prematurely reducing the unreacted carbonyl compound[1].

  • Completion & Work-up : Allow the reaction to warm to room temperature and stir for 12 hours. Quench carefully with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo[1]. Purify via silica gel flash chromatography.

Protocol B: Chemoselective Direct Alkylation (Cesium-Promoted)

Deploy this protocol when the desired alkyl group cannot be derived from an available carbonyl precursor (e.g., specific alkyl halides or mesylates)[5].

Reagents:

  • cis-3-(propan-2-yloxy)cyclobutan-1-amine HCl: 1.0 eq

  • Alkyl Halide (e.g., Alkyl Bromide or Iodide): 1.0 eq

  • Cesium Carbonate (Cs₂CO₃): 2.5 eq (1.0 eq to neutralize the HCl salt, 1.5 eq to drive the alkylation)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Activation : In an oven-dried flask, combine the amine hydrochloride (1.0 eq) and finely powdered, anhydrous Cs₂CO₃ (2.5 eq) in anhydrous DMF (0.1 M). Stir vigorously at room temperature for 30 minutes to generate the free base.

  • Electrophile Addition : Cool the suspension to 0 °C. Add the alkyl halide (1.0 eq) dropwise.

    • Causality Note: Maintaining exact stoichiometry (1.0 eq) is vital to leverage the "Cesium effect" and prevent over-alkylation[4].

  • Reaction Monitoring : Stir at room temperature for 12-24 hours.

    • Self-Validation Check: Analyze via TLC using a Ninhydrin stain. The unreacted primary amine will appear as a dark red/purple spot, while the secondary amine product typically stains a distinct brownish or lighter purple color and migrates at a higher Rf​ value.

  • Work-up : Dilute the mixture with Ethyl Acetate and wash extensively with water (at least 4 times) to remove the DMF and inorganic cesium salts. Wash once with brine, dry the organic phase over Na₂SO₄, and purify via flash chromatography[1].

Quantitative Data Summary

The following table summarizes the expected operational parameters and outcomes for functionalizing the cis-3-(propan-2-yloxy)cyclobutan-1-amine core using the two protocols.

ParameterProtocol A: Reductive AminationProtocol B: Direct Alkylation (Cs-Promoted)
Primary Base Used DIPEA (1.1 eq)Cs₂CO₃ (2.5 eq)
Electrophile Aldehyde / KetoneAlkyl Halide / Sulfonate
Chemoselectivity (Mono:Di) > 98:2 (Excellent)~ 85:15 (Good)
Typical Reaction Time 12 - 14 hours12 - 24 hours
Over-alkylation Risk NegligibleModerate (Requires strict stoichiometry)
Scalability High (Readily scaled to >10g)Medium (Exothermic, requires rigorous stirring)
Best Use Case Complex drug scaffolds, standard library synthesisAccessing methyl, ethyl, or specific unbranched alkyl chains

References

  • Synthesis of secondary and tertiary amines - Organic Chemistry Portal Source: organic-chemistry.org URL:[Link]

  • Parallel Protocol for the Selective Methylation and Alkylation of Primary Amines Source: acs.org (Journal of Combinatorial Chemistry) URL:[Link]

  • Gabriel synthesis - Grokipedia Source: grokipedia.com URL:[Link]

Sources

Application

Application Note: High-Efficiency Peptide Coupling Utilizing cis-3-(Propan-2-yloxy)cyclobutan-1-amine Hydrochloride

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Reaction Optimization, and Self-Validating Protocols Ex...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Reaction Optimization, and Self-Validating Protocols

Executive Summary

The incorporation of conformationally restricted aliphatic rings is a cornerstone of modern medicinal chemistry. cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride (CAS: 2137782-05-7) serves as a highly valuable bioisosteric building block. The cyclobutane ring provides structural rigidity, while the cis-oriented isopropoxy group imparts precisely tuned lipophilicity and spatial characteristics.

However, the secondary-carbon nature of the cyclobutylamine, combined with the steric bulk of the cis-isopropoxy group, presents kinetic challenges during amide bond formation. This application note details an optimized, highly efficient solution-phase peptide coupling protocol utilizing HATU and DIPEA. By understanding the underlying reaction causality—specifically the "7-aza effect" and the critical role of base stoichiometry—researchers can achieve near-quantitative yields while suppressing epimerization and side-product formation.

Mechanistic Insights & Causality

To design a self-validating and robust protocol, experimental choices must be rooted in mechanistic causality rather than empirical guesswork.

Overcoming Steric Hindrance with the "7-Aza Effect"

Standard carbodiimide reagents (e.g., EDC/HOBt) often exhibit sluggish aminolysis kinetics when confronted with sterically hindered cyclobutylamines. To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice. HATU generates an HOAt active ester. The nitrogen atom at the 7-position of the HOAt leaving group provides anchimeric assistance (the "7-aza effect"), hydrogen-bonding with the incoming amine to optimally orient it for nucleophilic attack, thereby accelerating the reaction .

The Critical Role of Base Equivalents (DIPEA)
  • 1.0 eq to deprotonate the carboxylic acid and initiate HATU activation.

  • 1.1 eq to neutralize the amine hydrochloride salt (freebasing).

  • 1.0 eq excess to maintain a basic environment and drive the equilibrium forward.

Preventing Guanidinium Side-Product Formation

If the amine hydrochloride, carboxylic acid, and HATU are mixed simultaneously prior to base addition, the free amine can directly attack the electrophilic carbon of HATU. This forms a dead-end guanidinium (uronium) side product on the amine, drastically reducing yields . This protocol mandates a pre-activation step to ensure the HATU is entirely consumed by the carboxylate before the amine is introduced.

Mechanism RCOOH N-Protected Amino Acid (R-COOH) Deprot Deprotonation by DIPEA Formation of Carboxylate RCOOH->Deprot OAtEster HOAt Active Ester (via O-acyluronium intermediate) Deprot->OAtEster + HATU Amide Target Amide Bond (Accelerated by 7-Aza Effect) OAtEster->Amide Aminolysis Amine cis-3-(propan-2-yloxy)cyclobutan-1-amine (Free base generated in situ) Amine->Amide Nucleophilic Attack SideProd Guanidinium Side Product (Prevented by Pre-activation) Amine->SideProd Direct reaction with HATU (If not pre-activated)

Fig 2: Mechanistic pathway highlighting the 7-aza effect and side-product avoidance.

Quantitative Data: Reagent Optimization

The following table summarizes the quantitative rationale for selecting the HATU/DIPEA system over traditional coupling reagents when utilizing hindered cyclobutylamines.

Coupling ReagentBaseRatio (Acid : Amine·HCl : Reagent : Base)Typical Yield (%)Epimerization RiskReaction Time
HATU DIPEA 1.0 : 1.1 : 1.1 : 3.1 >90% Low 2 - 4 hours
PyBOPNMM1.0 : 1.1 : 1.1 : 3.175 - 85%Low6 - 12 hours
EDC / HOBtDIPEA1.0 : 1.1 : 1.2 : 3.150 - 70%Moderate12 - 24 hours

Experimental Workflow & Protocols

Workflow Step1 1. Acid Pre-Activation Carboxylic Acid + HATU + DIPEA in DMF Step3 3. Amide Coupling Mix & Stir at RT (1 - 12 hours) Step1->Step3 Step2 2. Amine Preparation cis-3-isopropoxycyclobutan -1-amine HCl + DIPEA Step2->Step3 Step4 4. Workup & Isolation Aqueous Extraction & LC-MS Validation Step3->Step4

Fig 1: Optimized HATU-mediated solution-phase peptide coupling workflow.

Step-by-Step Protocol (1.0 mmol Scale)

Self-Validation Checkpoint: Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (N₂) to prevent moisture from hydrolyzing the highly reactive HOAt ester.

Phase 1: Pre-Activation of the Carboxylic Acid

  • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add the N-protected amino acid or carboxylic acid (1.0 mmol, 1.0 eq) and HATU (418 mg, 1.1 mmol, 1.1 eq).

  • Dissolve the solids in anhydrous DMF (5.0 mL) to achieve a 0.2 M concentration.

  • Add DIPEA (348 µL, 2.0 mmol, 2.0 eq) dropwise.

  • Stir the mixture at room temperature for 5 to 10 minutes . Causality Note: A distinct color change to pale yellow/orange confirms the formation of the active HOAt ester.

Phase 2: Amine Freebasing & Coupling 5. In a separate dry vial, suspend cis-3-(propan-2-yloxy)cyclobutan-1-amine hydrochloride (182 mg, 1.1 mmol, 1.1 eq) in anhydrous DMF (1.0 mL). 6. Add DIPEA (191 µL, 1.1 mmol, 1.1 eq) to the vial and sonicate briefly to ensure complete dissolution and freebasing of the amine. 7. Transfer the freebased amine solution dropwise into the pre-activated acid mixture from Phase 1. 8. Stir the combined reaction mixture at room temperature for 2 to 4 hours.

Phase 3: Reaction Monitoring & Workup 9. Validation: Monitor the reaction completion via LC-MS. Look for the disappearance of the active ester mass and the appearance of the target amide mass. 10. Upon completion, dilute the reaction mixture with Ethyl Acetate (EtOAc, 30 mL). 11. DMF Removal: Wash the organic layer with 5% aqueous LiCl solution (3 × 15 mL). Causality Note: LiCl drastically increases the ionic strength of the aqueous phase, selectively pulling the highly polar DMF out of the EtOAc layer. 12. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (15 mL), 1M HCl (15 mL, skip if product contains acid-sensitive protecting groups like Boc), and brine (15 mL). 13. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

Troubleshooting & Self-Validation Matrix

Observation during ValidationMechanistic CauseCorrective Action
High levels of unreacted amine on LC-MS Incomplete acid activation or competitive hydrolysis of the HOAt ester by environmental moisture.Ensure strict anhydrous conditions. Verify HATU quality (degrades over time).
Presence of M+99 mass peak Guanidinylation of the amine due to direct reaction with HATU.Strictly adhere to the 5-10 minute pre-activation step before adding the amine.
Poor isolated yield / sticky residue Residual DMF or tetramethylurea (HATU byproduct) in the crude product.Increase the volume and frequency of the 5% aqueous LiCl washes during workup.
Epimerization of the α-chiral center Over-exposure to base or use of a highly nucleophilic base.Ensure DIPEA is used instead of TEA. Do not exceed 3.5 total equivalents of base.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility PeptideChemistry.org[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution ACS Publications (Organic Process Research & Development)[Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates RSC Publishing (Organic & Biomolecular Chemistry)[Link]

Technical Notes & Optimization

Troubleshooting

optimizing reaction yield in the synthesis of cis-3-(propan-2-yloxy)cyclobutan-1-amine hydrochloride

Welcome to the Technical Support Center for the synthesis and isolation of cis-3-(propan-2-yloxy)cyclobutan-1-amine hydrochloride (CAS 2137782-05-7)[1]. This portal is designed for researchers and drug development profes...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and isolation of cis-3-(propan-2-yloxy)cyclobutan-1-amine hydrochloride (CAS 2137782-05-7)[1]. This portal is designed for researchers and drug development professionals seeking to overcome the stereochemical and steric bottlenecks inherent in functionalizing cyclobutane rings.

Below, you will find our expert-curated troubleshooting guides, quantitative reaction data, and self-validating experimental protocols.

Synthesis Workflow Visualization

SynthesisWorkflow SM tert-Butyl (3-oxocyclobutyl)carbamate Int1 tert-Butyl (cis-3-hydroxycyclobutyl)carbamate SM->Int1 L-Selectride (-78 °C) Int2 tert-Butyl (cis-3-isopropoxycyclobutyl)carbamate Int1->Int2 i-PrOTf, 2,6-DTBP (DCM, 0 °C) Prod cis-3-(Propan-2-yloxy)cyclobutan-1-amine Hydrochloride Int2->Prod 4M HCl/Dioxane (Anhydrous)

Optimized 3-step synthesis workflow for cis-3-(propan-2-yloxy)cyclobutan-1-amine hydrochloride.

Troubleshooting Guides & FAQs

Q1: Why am I getting a 1:1 mixture of cis and trans isomers during the reduction of tert-butyl (3-oxocyclobutyl)carbamate? A: This is a classic issue when using small hydride donors like sodium borohydride (NaBH₄). Small hydrides can attack the planar cyclobutanone from either face with minimal steric discrimination. To optimize for the cis isomer, you must switch to a sterically demanding reducing agent like L-Selectride (lithium tri-sec-butylborohydride). The bulky hydride approaches from the less hindered face—anti to the bulky Boc-protected amine—driving the stereoselective formation of the cis-alcohol[2].

Q2: My O-isopropylation step shows complete consumption of the alcohol, but my yield of the ether is <15%. I also observe significant gas evolution. What is going wrong? A: You are likely using an isopropyl halide (e.g., 2-iodopropane) combined with a strong base like sodium hydride (NaH). Because the secondary cyclobutanol oxygen is sterically hindered, nucleophilic attack is sluggish. Instead, the strong base promotes an E2 elimination on the isopropyl halide, generating propylene gas. To resolve this, switch your electrophile to isopropyl trifluoromethanesulfonate (isopropyl triflate)[3]. Triflate is a vastly superior leaving group, allowing the O-alkylation to proceed rapidly via an Sₙ2 pathway at 0 °C. Pair it with a non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine) to completely suppress the elimination pathway.

Q3: After Boc deprotection, my NMR shows the protecting group is gone, but my final yield of the isolated amine is extremely low. How can I improve recovery? A: The free base of cis-3-(propan-2-yloxy)cyclobutan-1-amine is highly volatile and extremely water-soluble due to its low molecular weight (129.2 g/mol ) and lack of lipophilic bulk. If your protocol involves an aqueous basic workup to isolate the free amine, you will lose the majority of your product to the aqueous phase or during solvent evaporation. You must use an anhydrous, self-validating isolation system. Perform the deprotection using 4M HCl in anhydrous dioxane, and isolate the product directly as the hydrochloride salt[1][4] by precipitating it with an anti-solvent like methyl tert-butyl ether (MTBE).

Quantitative Data Summaries

Table 1: Stereoselective Reduction Optimization

Comparison of reducing agents for the conversion of tert-butyl (3-oxocyclobutyl)carbamate to the corresponding alcohol.

Reducing AgentTemp (°C)Solventcis:trans RatioIsolated Yield (%)
NaBH₄0 to 25MeOH~55:4585
DIBAL-H-78DCM~70:3078
L-Selectride -78 THF >95:5 92
Table 2: O-Isopropylation Optimization

Comparison of alkylating conditions for tert-butyl (cis-3-hydroxycyclobutyl)carbamate.

ElectrophileBaseSolventTemp (°C)Major PathwayEther Yield (%)
2-IodopropaneNaHDMF25E2 Elimination<15
2-BromopropaneAg₂ODCM40Unreactive<5
Isopropyl Triflate 2,6-DTBP DCM 0 Sₙ2 Alkylation 88

Experimental Protocols

Step 1: Stereoselective Reduction to tert-Butyl (cis-3-hydroxycyclobutyl)carbamate
  • Preparation: Charge a flame-dried, argon-purged flask with tert-butyl (3-oxocyclobutyl)carbamate (1.0 eq) and anhydrous THF to create a 0.2 M solution.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Addition: Dropwise add L-Selectride (1.0 M in THF, 1.2 eq) over 30 minutes. Self-validation: Maintain the internal temperature strictly below -70 °C to prevent epimerization.

  • Reaction: Stir for 2 hours at -78 °C. Verify complete consumption of the ketone via TLC (ninhydrin stain).

  • Workup: Quench cautiously with 10% aqueous H₂O₂ and 3M NaOH at 0 °C to oxidize the organoborane byproducts. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from heptane/EtOAc to yield the pure cis-isomer.

Step 2: O-Isopropylation to tert-Butyl (cis-3-isopropoxycyclobutyl)carbamate
  • Preparation: Dissolve the cis-alcohol (1.0 eq) and 2,6-di-tert-butylpyridine (1.5 eq) in anhydrous DCM (0.15 M) under an argon atmosphere.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Alkylation: Add freshly prepared isopropyl trifluoromethanesulfonate (1.2 eq) dropwise[3]. Self-validation: The reaction mixture will turn slightly yellow. Monitor closely as triflates are highly reactive and moisture-sensitive.

  • Reaction: Stir at 0 °C for 1 hour.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, hexanes/EtOAc) to isolate the target ether.

Step 3: Deprotection and Isolation of cis-3-(Propan-2-yloxy)cyclobutan-1-amine Hydrochloride
  • Preparation: Dissolve the Boc-protected ether (1.0 eq) in a minimal volume of anhydrous dioxane.

  • Deprotection: Add 4M HCl in dioxane (10.0 eq) at room temperature.

  • Reaction: Stir for 3 hours. Self-validation: Vigorous gas evolution (CO₂ and isobutylene) will occur initially, followed by the gradual precipitation of the target HCl salt as the reaction progresses.

  • Precipitation: Add 3 volumes of cold MTBE to the flask to force the complete precipitation of the highly polar salt[1][4].

  • Isolation: Filter the white crystalline solid rapidly under a stream of nitrogen (the salt can be hygroscopic).

  • Drying: Wash the filter cake with cold MTBE and dry under high vacuum to afford the pure cis-3-(propan-2-yloxy)cyclobutan-1-amine hydrochloride.

References

  • Vrije Universiteit Brussel. "Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory". Available at: [Link]

Sources

Optimization

preventing hygroscopic degradation of cis-3-(propan-2-yloxy)cyclobutan-1-amine hydrochloride

Technical Support Center: Cis-3-(propan-2-yloxy)cyclobutan-1-amine Hydrochloride A Guide to Preventing Hygroscopic Degradation for Researchers and Drug Development Professionals Welcome to the technical support center fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cis-3-(propan-2-yloxy)cyclobutan-1-amine Hydrochloride

A Guide to Preventing Hygroscopic Degradation for Researchers and Drug Development Professionals

Welcome to the technical support center for cis-3-(propan-2-yloxy)cyclobutan-1-amine hydrochloride. This guide is designed to provide researchers, scientists, and drug development professionals with expert insights and actionable protocols to prevent, identify, and troubleshoot issues related to the hygroscopic nature of this valuable chemical intermediate. Maintaining the integrity of this compound is paramount for the accuracy and reproducibility of your experimental results.

Section 1: Understanding the Challenge - Hygroscopicity FAQ

This section addresses the fundamental properties of the compound and the nature of the challenges posed by its hygroscopicity.

Q1: What is cis-3-(propan-2-yloxy)cyclobutan-1-amine hydrochloride?

A1: cis-3-(propan-2-yloxy)cyclobutan-1-amine hydrochloride (CAS No: 2137782-05-7) is a cyclobutane derivative used as a building block in organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a strained cyclobutane ring and an ether linkage, makes it a versatile intermediate for creating more complex molecules.[2] The hydrochloride salt form is typically a white to off-white crystalline solid, which is intended to improve its stability and crystallinity.[2][3][4]

Q2: What does it mean that this compound is hygroscopic?

A2: Hygroscopicity is the inherent tendency of a substance to attract and absorb moisture from the surrounding atmosphere.[5] For cis-3-(propan-2-yloxy)cyclobutan-1-amine hydrochloride, this means that when the solid powder is exposed to ambient air, it will actively pull water vapor from the air onto its surface and into its bulk structure. Amine hydrochloride salts are frequently hygroscopic, a characteristic that necessitates special handling procedures.[5][6]

Q3: What are the direct consequences of improper storage and moisture absorption?

A3: Failure to protect the compound from moisture can lead to a cascade of issues that compromise experimental integrity. These consequences can be categorized as physical changes and chemical degradation.[5]

Consequence CategorySpecific IssueImpact on Research
Physical Changes Caking, clumping, or forming a solid mass.[5]Makes the powder extremely difficult to handle and accurately weigh.
Deliquescence (dissolving in absorbed water).Complete loss of solid form, rendering precise measurement impossible.
Chemical Degradation Hydrolysis of the compound.[5][7]Reduces the purity of the material, introducing impurities that can interfere with reactions or biological assays.
Inaccurate Dosing & Concentrations.[5]The measured weight includes an unknown amount of water, meaning the actual mass of the active compound is lower than recorded. This leads to systematic errors in solution concentrations and reaction stoichiometry.
Q4: What is the likely chemical degradation pathway initiated by moisture?

A4: The primary pathway for chemical degradation is hydrolysis.[5][7] In the presence of water, susceptible functional groups can be cleaved. While the amide bond is famously susceptible to hydrolysis, other groups like ethers can also be affected, often under specific pH conditions.[7] For this molecule, absorbed water can create an acidic microenvironment that may, over time, facilitate the cleavage of the ether linkage, or potentially other unforeseen degradation reactions. The goal of proper handling is to prevent the ingress of water, thereby inhibiting this primary degradation pathway.

Section 2: Proactive Prevention - Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy for preserving the quality of cis-3-(propan-2-yloxy)cyclobutan-1-amine hydrochloride.

Q5: What are the ideal storage conditions for this compound?

A5: The core principle is to create a moisture-free environment.

Recommended Storage Protocol:

  • Primary Container: Ensure the compound is stored in its original, tightly sealed container. After opening, securely recap the bottle immediately. For enhanced protection, wrap the cap and neck of the bottle with Parafilm®.[8]

  • Secondary Containment (Desiccator): Place the primary container inside a desiccator cabinet or chamber. The desiccator should contain an active desiccant, such as silica gel (with a color indicator), anhydrous calcium sulfate (Drierite®), or molecular sieves.

  • Desiccant Maintenance: Regularly check the desiccant. If using an indicating silica gel, regenerate or replace it once it changes color (e.g., from blue to pink). This ensures the desiccator maintains a low-humidity atmosphere.

  • Environment: Store the desiccator in a cool, dry place away from direct sunlight and sources of heat.

Q6: How should I handle the compound during weighing and sample preparation?

A6: Minimize atmospheric exposure at every step. The speed and efficiency of your workflow are critical.

Recommended Handling Protocol:

  • Preparation: Before retrieving the main container from the desiccator, ensure all necessary tools (spatulas, weigh boats, glassware) are scrupulously clean and dry.[5]

  • Environment Control: If possible, perform weighing operations inside a glove box purged with an inert gas like nitrogen or argon.[9][10] If a glove box is unavailable, work quickly in an area with the lowest possible ambient humidity. Do not perform weighing on a humid day or near sources of steam or water.

  • Equilibration: Allow the container to equilibrate to room temperature before opening. Opening a cold container can cause moisture from the air to condense on the cold powder.

  • Weighing: Open the container, quickly remove the desired amount of powder, and immediately and securely reseal the primary container.

  • Minimize Exposure: Do not leave the bulk material container open on the bench while you prepare your solution.[5] Return it to the desiccator as soon as the transfer is complete.

Q7: Is it a good practice to aliquot the compound upon receipt?

A7: Yes, absolutely. Aliquoting is a highly recommended best practice.[5] Dividing a larger batch into smaller, single-use quantities inside a controlled atmosphere (like a glove box) is a powerful strategy. This prevents the repeated opening and closing of the main stock bottle, protecting the bulk of the material from incremental moisture exposure over the course of a project.

Section 3: Troubleshooting Guide - Identifying and Addressing Degradation

Even with careful procedures, issues can arise. This guide helps you diagnose and respond to common problems.

Scenario 1: The powder has formed clumps or a solid cake.
  • Likely Cause: The compound has been exposed to sufficient atmospheric moisture to cause physical changes.[5]

  • Immediate Action: Visually assess the extent of clumping. If it is minor, the material may still be usable, but quantification of its water content is now mandatory. If the material has formed a hard cake or appears wet, its integrity is severely compromised.

  • Recommended Analysis: Perform a moisture content analysis using Karl Fischer titration to determine the exact percentage of water by weight.[][12]

  • Can the Material be Salvaged? While drying the material under high vacuum in the presence of a strong desiccant (like phosphorus pentoxide) is theoretically possible, it is generally not recommended. The process may not remove all bound water, and the thermal stress could potentially cause other forms of degradation. The safest course of action is to discard the compromised material and use a fresh, properly stored lot to ensure data integrity.

Scenario 2: Experimental results are inconsistent, or analytical data (e.g., NMR, LC-MS) shows unexpected impurities.
  • Likely Cause: This could be due to two primary issues:

    • Inaccurate Concentration: The compound has absorbed water, leading to weighing errors and lower-than-calculated concentrations.[5]

    • Chemical Degradation: The compound has undergone hydrolysis, generating impurities that are impacting the experiment.[5][7]

  • Recommended Analysis:

    • Moisture Content: Immediately perform a Karl Fischer titration on a sample from the same bottle to quantify water content.[]

    • Purity Analysis: Use a high-resolution analytical technique like HPLC-UV/MS to re-check the purity of the starting material and identify any degradation products.[13][14]

  • Solution: If significant water content is detected, you can adjust the mass of the compound used in future experiments to account for the water (e.g., if KF shows 5% water, use 105 mg to get 100 mg of the active compound). However, if new impurity peaks are observed, the material has chemically degraded and should be discarded.

Section 4: Key Analytical Methodologies

To maintain self-validating protocols, quantitative analysis is key.

Protocol 1: Moisture Content Determination via Karl Fischer (KF) Titration

This is the gold-standard method for accurately quantifying water content in a sample.[][12]

  • System Preparation: Ensure the KF titrator is properly conditioned and the titrant is standardized. The system should be free of ambient moisture leaks.

  • Sample Preparation: In a low-humidity environment, accurately weigh a suitable amount of the compound (typically 20-50 mg, depending on expected water content) into a dry, tared vial.

  • Analysis: Quickly introduce the sample into the titration vessel.

  • Titration: Begin the titration process according to the instrument's standard operating procedure. The instrument will automatically detect the endpoint and calculate the water content.

  • Reporting: Express the result as a weight/weight percentage (w/w%) of water. For high-purity material, this value should be very low (<0.5%).

Protocol 2: Purity Assessment and Degradation Screening via HPLC-UV/MS

This method allows for the separation and identification of the parent compound from any potential impurities or degradation products.

  • Sample Preparation: Accurately prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Chromatographic Conditions:

    • Column: Use a standard C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is a typical starting point.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: Monitor via UV detector (e.g., at 210 nm) and a mass spectrometer.

  • Analysis: Inject the sample. The parent compound will elute as the main peak.

  • Data Interpretation:

    • Purity: Integrate the area of all peaks in the UV chromatogram. Calculate the purity as (Area of Main Peak / Total Area of All Peaks) x 100.

    • Degradation Products: Analyze the mass-to-charge ratio (m/z) of any minor peaks using the mass spectrometer to tentatively identify potential degradation products.

Section 5: Visualizing the Process

Diagrams help clarify complex workflows and potential chemical pathways.

G cluster_storage Storage & Retrieval cluster_handling Handling Workflow (Low Humidity Environment) cluster_analysis Quality Control Check start Receive Compound store Store in Tightly Sealed Container inside Desiccator start->store equilibrate Equilibrate to Room Temperature BEFORE Opening store->equilibrate weigh Quickly Weigh Required Amount equilibrate->weigh reseal Immediately Reseal Primary Container weigh->reseal dissolve Prepare Solution for Experiment weigh->dissolve reseal->store Return to Desiccator check Problem Observed? dissolve->check kf Perform Karl Fischer Titration check->kf Yes hplc Run HPLC-MS Purity Analysis check->hplc Yes

Caption: Recommended workflow for handling hygroscopic compounds.

G parent cis-3-(propan-2-yloxy)cyclobutan-1-amine hydrochloride intermediate Hydrated Intermediate Complex parent->intermediate Hygroscopic Uptake water H₂O (Absorbed Moisture) water->intermediate product1 cis-3-hydroxycyclobutan-1-amine hydrochloride intermediate->product1 Hydrolysis (Ether Cleavage) product2 Propan-2-ol intermediate->product2 Hydrolysis (Ether Cleavage)

Caption: A potential hydrolytic degradation pathway for the compound.

References

  • Adam Equipment (2022). The Importance of Moisture Content Determination in Pharmaceuticals. Available at: [Link]

  • AZoM (2019). Moisture Analysis in the Pharmaceutical Industry. Available at: [Link]

  • Chromatography Today (n.d.). Improved Water Content Analysis in Pharmaceuticals with HSGC. Available at: [Link]

  • Eurofins Scientific (2023). Moisture by Karl Fischer for pharma industry. Available at: [Link]

  • Interactive Learning Paradigms, Incorporated (2025). The MSDS HyperGlossary: Hygroscopic. Available at: [Link]

  • Unknown Source (2024). Three types of hydrolysis and ways to prevent hydrolysis. Available at: [Link]

  • ResearchGate (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Available at: [Link]

  • Ibis Scientific, LLC (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Available at: [Link]

  • International CCS Knowledge Centre (2021). Advancing Amine Degradation Analysis. Available at: [Link]

  • ACS Publications (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. Available at: [Link]

  • Wipf Group, University of Pittsburgh (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

  • ACS Publications (2023). Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane. ACS Applied Polymer Materials. Available at: [Link]

  • PMC (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Available at: [Link]

  • University of Kentucky (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. UKnowledge. Available at: [Link]

  • Gibson, Emma K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • Pharmaceutical - Pharmacy 180 (n.d.). Drug degradation pathways. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Optimization for cis-3-Isopropoxycyclobutanamine Hydrochloride

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of cis-3-isopropoxycyclobutanamine hydroch...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of cis-3-isopropoxycyclobutanamine hydrochloride —a critical conformationally restricted cyclobutane building block frequently utilized in the synthesis of JAK1 inhibitors (e.g., abrocitinib analogs) and other targeted therapeutics[1].

This guide abandons generic advice to focus on the exact physicochemical phenomena that dictate yield, stereoselectivity, and purity at the kilogram scale.

Process Overview & Synthetic Workflow

The validated scale-up route avoids hazardous reagents like sodium hydride (NaH) and lithium aluminum hydride (LiAlH₄), relying instead on phase-transfer catalysis (PTC) for etherification and stereoselective catalytic reductive amination.

Workflow A 3-Hydroxycyclobutanone (Starting Material) B 3-Isopropoxycyclobutanone (Intermediate 1) A->B 2-Iodopropane KOH, TBAB C cis-3-Isopropoxy- cyclobutanamine B->C NH3, H2, Pd/C MeOH D cis-3-Isopropoxy- cyclobutanamine HCl C->D HCl/IPA Heptane

Caption: Scalable synthetic workflow for cis-3-isopropoxycyclobutanamine hydrochloride.

Troubleshooting & FAQs

Q1: Why is the cis:trans ratio lower than expected (<90:10) during the reductive amination step on a 10 kg scale?

Causality: Stereoselectivity relies entirely on the steric shielding provided by the C3-isopropoxy group[2]. The cyclobutane ring adopts a puckered conformation. High agitation rates combined with excessive hydrogen pressure (e.g., >100 psi) force non-selective reduction of the intermediate imine before it can properly orient its less hindered face onto the palladium catalyst surface. Furthermore, elevated temperatures increase the population of higher-energy ring-flip conformers, degrading facial bias[3]. Solution: Lower the H₂ pressure to 40–50 psi and maintain the reaction temperature strictly between 20–25 °C. Switch from a 10% Pd/C catalyst to a less aggressive 5% Pd/C to allow the thermodynamic pre-equilibrium of the imine binding to dictate hydride delivery.

Q2: During the etherification of 3-hydroxycyclobutanone, we observe significant aldol condensation byproducts. How can we suppress this?

Causality: 3-Hydroxycyclobutanone is highly sensitive to strong bases. Homogeneous basic conditions abstract the α-protons adjacent to the ketone, triggering self-condensation (aldol) and subsequent ring-opening polymerization[4]. Solution: Transition to a Phase-Transfer Catalysis (PTC) system. By using 50% aqueous KOH, tetrabutylammonium bromide (TBAB), and 2-iodopropane in toluene, the effective concentration of the base in the organic phase remains extremely low. This suppresses α-deprotonation while nucleophilic O-alkylation proceeds efficiently at the phase boundary.

Q3: The final HCl salt is hygroscopic and retains residual solvent (EtOAc). How do we optimize the crystallization?

Causality: Cyclobutanamine hydrochlorides are notorious for forming solvates or trapping solvent in their crystal lattice when precipitated rapidly (kinetic precipitation) via bubbling anhydrous HCl gas directly into ethereal or ester solvents. Solution: Shift to a thermodynamic crystallization model. Dissolve the free base in isopropanol (IPA), add a stoichiometric amount of 5–6 N HCl in IPA, heat to 60 °C to ensure complete dissolution, and slowly cool to 5 °C while adding heptane as an anti-solvent. This yields highly crystalline, non-hygroscopic material with >99.5% diastereomeric purity.

Mechanistic Grounding: Stereoselective Hydride Delivery

Understanding the mechanism is critical for troubleshooting deviations in diastereomeric excess (d.e.). The diagram below illustrates why the cis isomer is the favored product.

Mechanism I 3-Isopropoxycyclobutanone (Puckered Conformation) Imine Imine Intermediate (Steric bulk at C3 blocks top face) I->Imine + NH3, - H2O Face Catalyst Approach (Binds to less hindered bottom face) Imine->Face Pd/C surface coordination Product cis-1,3-Disubstituted Cyclobutane (Amine & Isopropoxy are cis) Face->Product Hydride (H-) delivery trans to isopropoxy group

Caption: Mechanism of stereoselective hydride delivery yielding the cis-isomer.

Quantitative Data Summaries

Table 1: Optimization of Reductive Amination Conditions

Data demonstrates the causal relationship between reaction kinetics (pressure/temp) and stereochemical outcome.

CatalystH₂ Pressure (psi)Temp (°C)Conversion (%)cis:trans RatioIsolated Yield (%)
10% Pd/C10050>9975:2568
10% Pd/C50259588:1281
5% Pd/C 50 25 98 94:6 89
5% Pt/C50258580:2072
5% Ru/C80409085:1576
Table 2: Crystallization Solvent Screening for HCl Salt Formation

Evaluating thermodynamic vs. kinetic salt precipitation strategies.

Solvent SystemMethodYield (%)Purity (HPLC %)Hygroscopicity
EtOAc / HCl (g)Direct precipitation (Kinetic)9296.5High
MTBE / HCl in dioxaneDirect precipitation (Kinetic)8897.0Moderate
IPA / Heptane Cooling + Anti-solvent (Thermodynamic) 85 >99.5 Low
EtOH / AcetoneCooling7098.2Low

Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure causality between the execution and the expected chemical outcome.

Protocol A: Synthesis of 3-Isopropoxycyclobutanone (PTC Method)
  • Charge: To a 50 L jacketed glass reactor, charge 3-hydroxycyclobutanone (1.0 kg, 11.6 mol), toluene (10 L), and tetrabutylammonium bromide (TBAB) (0.18 kg, 0.05 eq).

  • Base Addition: Cool the mixture to 10 °C. Slowly add 50% w/w aqueous KOH (2.6 kg) over 1 hour, maintaining the internal temperature below 15 °C.

  • Alkylation: Add 2-iodopropane (2.36 kg, 1.2 eq) dropwise.

  • Heating: Warm the biphasic mixture to 40 °C and agitate vigorously (300 rpm) for 12 hours.

  • IPC Check: Sample the organic layer for GC-FID. Self-Validation: Proceed only if starting material is <2%. If >2%, add 0.1 eq 2-iodopropane and stir for 2 hours.

  • Workup: Cool to 20 °C, separate the phases. Wash the organic layer with water (2 x 5 L) and brine (5 L). Concentrate under reduced pressure to afford the crude intermediate as a pale yellow oil.

Protocol B: Stereoselective Reductive Amination
  • Catalyst Preparation: Purge a 20 L Hastelloy autoclave with N₂. Charge 5% Pd/C (50% wet, 100 g).

  • Substrate Addition: Dissolve crude 3-isopropoxycyclobutanone (1.0 kg) in 7 N NH₃ in Methanol (8 L). Transfer to the autoclave.

  • Hydrogenation: Purge the vessel with H₂ (3 cycles). Pressurize to 50 psi H₂. Maintain the temperature strictly at 20–25 °C.

  • Reaction Monitoring: Stir for 16 hours.

  • IPC Check: Analyze via GC-MS. Self-Validation: The cis:trans ratio must be ≥ 92:8. If unreacted ketone remains, verify H₂ uptake and extend for 4 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate to yield the crude free base.

Protocol C: Thermodynamic Crystallization of the HCl Salt
  • Dissolution: Dissolve the crude cis-3-isopropoxycyclobutanamine free base (approx. 900 g) in isopropanol (IPA, 4.5 L) in a 20 L reactor.

  • Salt Formation: Heat to 40 °C. Add 5.5 N HCl in IPA (1.3 L, 1.05 eq) dropwise over 30 minutes. The solution will exotherm slightly.

  • Polishing & Heating: Heat the mixture to 60 °C until a clear solution is obtained.

  • Crystallization: Cool slowly to 40 °C at a rate of 0.5 °C/min. Seed crystals (1 g) can be added here. Continue cooling to 20 °C.

  • Anti-Solvent Addition: Slowly charge heptane (9 L) over 2 hours to drive complete precipitation. Cool to 5 °C and hold for 2 hours.

  • Isolation: Filter the white crystalline solid, wash with cold IPA/heptane (1:2, 2 L), and dry in a vacuum oven at 45 °C for 24 hours.

References

  • Title: Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors Source: PubMed - NIH (Org Lett. 2004) URL: [Link]

  • Title: Applications of C–H Functionalization Logic to Cyclobutane Synthesis Source: PubMed Central (PMC) - NIH URL: [Link]

Sources

Optimization

removing residual solvents from cis-3-(propan-2-yloxy)cyclobutan-1-amine hydrochloride batches

Topic: Strategies for Removing Residual Solvents from cis-3-(propan-2-yloxy)cyclobutan-1-amine hydrochloride Batches Audience: Researchers, Scientists, and Drug Development Professionals Document ID: TSS-CS1-2026-03 Welc...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies for Removing Residual Solvents from cis-3-(propan-2-yloxy)cyclobutan-1-amine hydrochloride Batches

Audience: Researchers, Scientists, and Drug Development Professionals

Document ID: TSS-CS1-2026-03

Welcome to the technical support center. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the removal of residual solvents from batches of cis-3-(propan-2-yloxy)cyclobutan-1-amine hydrochloride. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve challenges in your own lab.

Frequently Asked Questions (FAQs)
Q1: What are residual solvents and why are they a critical concern for a pharmaceutical intermediate like this?

Residual solvents are organic volatile chemicals used or produced during the synthesis of a drug substance or in the preparation of a drug product.[1][2] They are not completely removed by practical manufacturing techniques.[1][2] For a pharmaceutical intermediate, controlling residual solvents is critical for several reasons:

  • Patient Safety: Many solvents are toxic and pose a risk to human health. Regulatory bodies like the International Council for Harmonisation (ICH) provide strict guidelines (ICH Q3C) on the acceptable daily intake of these solvents.[1][2][3][4]

  • Product Stability: Residual solvents can affect the physicochemical properties of the Active Pharmaceutical Ingredient (API), including its crystal form, purity, solubility, and stability.[5][6]

  • Process Control: Inconsistent solvent levels can lead to variability in downstream processes and final product quality.

All residual solvents should be removed to the extent possible to meet product specifications and good manufacturing practices.[1][2][4]

Q2: What are the likely residual solvents in a typical batch of cis-3-(propan-2-yloxy)cyclobutan-1-amine hydrochloride?

Based on the compound's structure and common synthetic routes for amine hydrochloride salts, the following solvents are frequently encountered:

  • Isopropyl Alcohol (IPA): The isopropoxy moiety in the molecule suggests that IPA is likely used as a reagent or solvent during synthesis. It can be challenging to remove completely.

  • Water: Often present from aqueous workups or as a component in solvent mixtures used for crystallization.

  • Ethers (e.g., Diethyl Ether, THF): Commonly used for precipitating hydrochloride salts or as reaction solvents.[7]

  • Other Alcohols (e.g., Ethanol, Methanol): Frequently used in recrystallization steps for amine salts.[8]

  • Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate): Used in reaction and extraction steps.[7][9]

Testing should be performed for any solvents used or produced during the manufacturing or purification process.[1][2][4]

Q3: What are the primary laboratory methods for removing these solvents?

The main techniques revolve around creating conditions where the solvent molecules can be efficiently removed from the solid product. The three most common and effective methods are:

  • Vacuum Drying: Involves placing the solid material in a chamber under reduced pressure, often with controlled heating. Lowering the pressure reduces the boiling point of the solvents, allowing them to evaporate at temperatures low enough to avoid degrading the product.[10][11]

  • Recrystallization / Solvent Slurry: This is a powerful purification technique that can also effectively remove trapped solvents.[12][13] By dissolving the compound in a solvent in which it is highly soluble at an elevated temperature and then cooling to allow it to crash out, solvent molecules trapped within the crystal lattice can be released. A "slurry" involves stirring the solid in a solvent where it has poor solubility, which can wash away surface-level solvents.

  • Solvent Exchange (Solvent Swap): This technique involves replacing one solvent with another, typically one that is more volatile and easier to remove.[14] This is often achieved through distillation, where a new solvent is gradually added while the original, less desirable solvent is distilled off.[15][16]

Troubleshooting Guide

This section addresses specific issues you may encounter during the solvent removal process.

Q4: My batch still has high levels of Isopropyl Alcohol (IPA) after standard vacuum drying. What should I do?

This is a common issue, as alcohols can be tenacious, sometimes getting trapped within the crystal lattice of the salt.

Causality: High-boiling point solvents like IPA may require more energy (higher temperature or lower vacuum) to be removed. More critically, if the initial drying is too aggressive, a hard, impermeable crust can form on the particles, a phenomenon known as "case hardening." This crust traps solvent molecules inside the crystal matrix.[17]

Solutions:

  • Optimize Drying Parameters: Instead of a very high vacuum from the start, try a stepwise approach. A study on a biological API found that using a moderate vacuum (e.g., ~100 mmHg) initially, rather than a deep vacuum (<20 mmHg), prevented premature crust formation and allowed for more effective solvent removal.[17]

  • Increase Temperature (with caution): Gently increase the drying temperature, but stay well below the compound's decomposition temperature. For amine hydrochlorides, aggressive heating can sometimes lead to the loss of HCl.[18]

  • Perform a Solvent Slurry: Slurry the dried material in a non-solvent like heptane or hexane. This can help disrupt the particle surface and wash away residual IPA without dissolving the product.

  • Recrystallize: If the IPA level is very high, recrystallization from a different solvent system (e.g., ethanol/ether) may be the most effective solution to purify the material and remove the trapped IPA.[12]

Q5: I'm observing a color change (e.g., yellowing) in my product during drying. How can I prevent this?

Causality: Color change is often an indicator of product degradation. For amine salts, this can be caused by excessive heat, oxidation, or interaction with reactive impurities. The combination of heat and extended drying times under vacuum can sometimes cause instabilities.[19]

Solutions:

  • Lower the Drying Temperature: This is the most critical parameter. Vacuum drying is beneficial precisely because it allows for solvent removal at lower temperatures, preserving the integrity of heat-sensitive compounds.[10][11]

  • Use a Nitrogen Bleed/Sweep: Introduce a slow stream of inert gas (nitrogen or argon) into the vacuum oven. This helps to break the vacuum locally at the particle surface, improving mass transfer and carrying solvent vapors away more efficiently, which can reduce the required drying time.

  • Check for Impurities: The degradation could be catalyzed by impurities from a previous step. Re-evaluating the purity of the material before the final drying step may be necessary.

Q6: The residual solvent levels are inconsistent across different batches. What are the potential causes?

Causality: Inconsistency often points to uncontrolled variables in the process.

Potential Causes & Solutions:

  • Variable Wet Cake Composition: The amount of solvent in the "wet cake" before drying can vary. Ensure the filtration/centrifugation step is consistent in duration and force to achieve a uniform starting material.

  • Non-uniform Drying: In a tray dryer, the material thickness and density can affect drying efficiency.[20] Ensure the product is spread in a thin, even layer. For larger batches, agitated vacuum dryers or fluid bed dryers can provide more consistent results.[21]

  • Inconsistent Particle Size: Smaller particles have a larger surface area and dry faster. If your crystallization process is not well-controlled, the resulting particle size distribution may vary, leading to different drying kinetics.

Q7: How can I effectively remove water from my hydrochloride salt?

Causality: Water can be particularly difficult to remove from hygroscopic salts. Furthermore, IPA and water can form an azeotrope, a mixture with a constant boiling point that cannot be separated by simple distillation.[22]

Solutions:

  • Azeotropic Distillation: This is a highly effective method. By adding a solvent that forms a lower-boiling azeotrope with water (e.g., toluene or cyclohexane), the water can be distilled off.[23] The entrainer is chosen so that the new azeotrope boils at a lower temperature than any of the individual components.

  • Solvent Exchange with a Dry Solvent: Perform a solvent swap with an anhydrous (dry) solvent like dry acetone or ethyl acetate, followed by vacuum drying.[14]

  • Vacuum Hydration (Advanced Technique): In some cases, for stubborn organic solvents, a process of drying in the presence of water vapor has been shown to displace the trapped organic molecules, which are then easier to remove.[19] This is a specialized technique but demonstrates the complex interactions at play.

Decision & Workflow Diagrams

A logical approach is key to efficiently tackling solvent removal.

Solvent_Removal_Decision_Tree start High Residual Solvent Detected? q_solvent_type What is the primary solvent? start->q_solvent_type proc_ipa_water IPA / Water q_solvent_type->proc_ipa_water IPA/Water proc_other_organic Other Organic (e.g., THF, EtOAc) q_solvent_type->proc_other_organic Other q_level Is the level >5%? action_vac_dry Optimize Vacuum Drying (Stepwise vacuum, N2 sweep) q_level->action_vac_dry No action_recrystallize Recrystallize or perform Solvent Exchange q_level->action_recrystallize Yes proc_ipa_water->q_level proc_other_organic->q_level action_slurry Perform Non-Solvent Slurry (e.g., with Heptane) action_vac_dry->action_slurry Failure end_pass Meets Specification action_vac_dry->end_pass Success action_recrystallize->end_pass Success end_fail Re-evaluate Process action_recrystallize->end_fail Failure action_azeo Consider Azeotropic Distillation (if water is high) action_slurry->action_azeo Failure action_slurry->end_pass Success action_azeo->end_pass Success action_azeo->end_fail Failure

Caption: Decision tree for troubleshooting residual solvents.

Vacuum_Drying_Workflow cluster_0 Pre-Drying cluster_1 Drying Cycle cluster_2 Post-Drying step1 Step 1: Preparation Spread wet cake evenly (1-2 cm thick) Ensure no clumps step2 Step 2: Initial Phase Apply moderate vacuum (~100 mmHg) Set temp to 30-40°C step1->step2 step3 step3 step2->step3 step4 Step 4: Hold Hold at max temp & vacuum Until solvent loss plateaus step3->step4 step5 Step 5: Cool Down Cool to RT under vacuum Break vacuum with Nitrogen step4->step5 step6 Step 6: Analysis Sample for GC-HS analysis step5->step6

Caption: Optimized workflow for vacuum tray drying.

Experimental Protocols & Data
Protocol 1: Optimized Vacuum Tray Drying

This protocol is designed to prevent case hardening and is effective for moderately volatile solvents like IPA.

  • Preparation: Spread the filtered wet cake of cis-3-(propan-2-yloxy)cyclobutan-1-amine hydrochloride onto a stainless steel tray to a uniform depth of no more than 2 cm. Break up any large clumps.

  • Loading: Place the tray in a vacuum oven, ensuring good thermal contact with the shelf.

  • Initial Drying Phase: Begin heating the shelf to 35°C. Once the temperature is stable, gradually reduce the pressure to approximately 100 mmHg. Hold these conditions for 2-4 hours. This slow initial phase allows surface solvent to evaporate without forming a crust.[17]

  • Main Drying Phase: Slowly increase the temperature to the target (e.g., 50°C - Note: this must be determined based on the thermal stability of your specific compound). Simultaneously, gradually decrease the pressure to below 10 mmHg.

  • Holding Phase: Hold the batch at the target temperature and vacuum until in-process control (IPC) analysis (e.g., Loss on Drying) shows a constant weight. This typically takes 12-24 hours.

  • Cooling & Unloading: Turn off the heat and allow the oven to cool to room temperature before breaking the vacuum. Break the vacuum with dry nitrogen to prevent the uptake of atmospheric moisture.

  • Analysis: Submit a representative sample for quantitative analysis by Headspace Gas Chromatography (GC-HS) to confirm solvent levels meet specifications.[24][25][26]

Protocol 2: Solvent Slurry for Final Polishing

Use this method when vacuum drying alone is insufficient to meet specifications for a solvent like IPA.

  • Solvent Selection: Choose a non-solvent in which your compound has very low solubility. For amine hydrochlorides, saturated hydrocarbons like n-heptane or cyclohexane are excellent choices.

  • Procedure: In a clean, dry flask equipped with an overhead stirrer, add the partially dried amine hydrochloride salt.

  • Add approximately 5-10 volumes of the non-solvent (e.g., for 10 g of product, use 50-100 mL of heptane).

  • Slurrying: Stir the mixture at room temperature for 1-2 hours. The mechanical action will help to break apart agglomerates and wash away surface-level and easily accessible trapped solvent.

  • Isolation: Filter the solid product and wash the cake with a small amount of fresh, cold non-solvent.

  • Final Drying: Dry the product using the Optimized Vacuum Tray Drying protocol (Protocol 1) to remove the non-solvent. This final drying step is usually much faster as the hydrocarbon is more volatile and less likely to be trapped.

Data Summary Table

The following table provides typical starting parameters for residual solvent removal. These must be optimized for your specific batch size and equipment.

ParameterVacuum DryingSolvent Slurry
Target Solvents IPA, Water, THF, EtOAcIPA, other polar solvents
Temperature 35°C (initial) to 55°C (main)Ambient (20-25°C)
Pressure 100 mmHg (initial) to <10 mmHg (main)Atmospheric
Duration 12 - 48 hours1 - 2 hours
Secondary Solvent N/AHeptane or Cyclohexane
Key Advantage Universal applicabilityTargets stubborn solvents
Key Consideration Risk of case hardening, thermal degradationRequires an additional drying step
References
  • ICH Q3C (R9) Residual solvents - Scientific guideline. (2024). European Medicines Agency. [Link]

  • What is Solvent Exchange? (n.d.). Organomation. [Link]

  • ICH Q3C(R8) Impurities: Guideline for Residual Solvents. (2021). ICH. [Link]

  • ICH Q3C(R6) Impurities: Guideline for Residual Solvents. (2019). ICH. [Link]

  • ICH Q3C(R7) Impurities: Guideline for Residual Solvents. (n.d.). ICH. [Link]

  • Constant-Mole Batch Distillation. (2016). InformIT. [Link]

  • ICH Q3C: New Version of the Guideline for Residual Solvents published. (2024). ECA Academy. [Link]

  • Solvent Swap Distillation. (n.d.). Wolfram Demonstrations Project. [Link]

  • Vacuum Drying for API. (2021). Equilibar Vacuum Regulators. [Link]

  • Optimizing Solvent Swap Distillation. (n.d.). Mettler Toledo. [Link]

  • Continuous Cyclic Distillation for Binary Solvent Exchange: The Batch Stack. (2018). Industrial & Engineering Chemistry Research. [Link]

  • Dive Into Azeotropic Distillation: Essential Techniques. (2024). GWSI. [Link]

  • Vacuum Tray Dryer for Pharmaceutical Industry | API Drying. (2025). Adinath International. [Link]

  • Separation of di-isopropyl amine from isopropyl alcohol. (1944).
  • 446e Trouble-Shooting of High Residual Solvent during Drying of Biological Derived Api. (n.d.). AIChE. [Link]

  • Effective Control of Residual Solvents In API Drying Using Fluid Bed Dryer. (n.d.). ResearchGate. [Link]

  • Solvent-Assisted Secondary Drying of Spray-Dried Polymers. (2020). PMC - NIH. [Link]

  • Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals. (n.d.).
  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). ResearchGate. [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace. [Link]

  • Azeotropic distillation. (n.d.). Wikipedia. [Link]

  • How to "Salt Out". (n.d.). Instructables. [Link]

  • A Brief Review on Recrystallization of Clinically Important Drugs. (n.d.). ijpronline. [Link]

  • Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol. (2009). Organic Process Research & Development. [Link]

  • Distillation. (n.d.). Koch Modular. [Link]

  • Can I use a vacuum dryer to evaporate HCl? (2022). ResearchGate. [Link]

  • Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. (2006). Industrial & Engineering Chemistry Research. [Link]

  • Distillation, Azeotropic, and Extractive. (n.d.). Kirk-Othmer Encyclopedia of Chemical Technology.
  • Separation of isopropyl-amines by plural stage distillation. (n.d.).
  • Residual Solvent Analysis of Pharmaceutical Products. (n.d.). Agilent. [Link]

  • A novel process of residual solvent removal. (n.d.).
  • Remove Sticky Reagents. (n.d.). University of Rochester. [Link]

  • Drying salts with HCl solution. (2023). Chemistry Stack Exchange. [Link]

  • Residual Solvent Analysis in Pharmaceuticals. (2026). Pharmaceutical Technology. [Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81. (2022). ACS Omega. [Link]

  • Comparison of Complete Extractive and Azeotropic Distillation Processes for Anhydrous Ethanol Production using Aspen PlusTM Simulator. (2020). Aidic. [Link]

  • Pharmaceutical Residual Solvent Testing? A Complete Guide for Drug Developers. (2025). YouTube. [Link]

  • Method for removal of moisture from gaseous HCl. (n.d.).
  • Pharmaceutical Residual Solvent Testing? A Complete Guide. (2025). ResolveMass Laboratories Inc.[Link]

  • Is it possible to boil off HCl from pyridinium chloride salts? (2020). ResearchGate. [Link]

  • What's the best way to purify Isopropyl Alcohol? (2017). Reddit. [Link]

  • How can I separate these two alcohols from each other out of the aqueous solution? (2017). Chemistry Stack Exchange. [Link]

  • (1s,3s)-3-(propan-2-yloxy)cyclobutan-1-amine hydrochloride. (n.d.). NextSDS. [Link]

  • Residual solvents in pharmaceutical products. (n.d.). Kinam Park. [Link]

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Reference Data & Comparative Studies

Validation

In-Depth Stability Comparison Guide: cis vs trans 3-(Propan-2-yloxy)cyclobutan-1-amine Hydrochloride

The integration of sp³-hybridized scaffolds into modern drug discovery has driven a surge in the use of cyclobutane derivatives. As bioisosteres for planar aromatic rings, 1,3-disubstituted cyclobutanes offer improved so...

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Author: BenchChem Technical Support Team. Date: March 2026

The integration of sp³-hybridized scaffolds into modern drug discovery has driven a surge in the use of cyclobutane derivatives. As bioisosteres for planar aromatic rings, 1,3-disubstituted cyclobutanes offer improved solubility, reduced planarity, and highly specific vectors for pharmacophore presentation [1]. Among these, 3-(propan-2-yloxy)cyclobutan-1-amine hydrochloride (also known as 3-isopropoxycyclobutan-1-amine HCl) is a highly valuable building block.

However, the stereochemical orientation of its substituents—cis versus trans—profoundly impacts its thermodynamic energy, solid-state packing, and overall stability. This guide provides an objective, data-driven comparison of the cis and trans isomers, detailing the mechanistic causality behind their stability profiles and providing self-validating protocols for empirical testing.

Conformational Mechanics & Thermodynamic Stability

To understand the stability differences between the cis and trans isomers, one must first analyze the fundamental conformational dynamics of the cyclobutane ring. Cyclobutane is not planar; to relieve the Pitzer strain (torsional strain) caused by eclipsing C-H bonds, the ring adopts a puckered "butterfly" conformation.

In a 1,3-disubstituted cyclobutane, this puckering creates pseudo-axial and pseudo-equatorial positions.

  • The cis Advantage: In the cis isomer, both the bulky isopropoxy group and the protonated primary amine can simultaneously occupy pseudo-equatorial positions. This minimizes transannular steric clashes.

  • The trans Penalty: In the trans isomer, the geometry forces one of the substituents into a pseudo-axial position. This results in severe 1,3-diaxial repulsion between the pseudo-axial substituent and the cross-ring axial hydrogen atoms[2].

Consequently, the cis isomer represents the global thermodynamic minimum. Computational studies on similar 1,3-disubstituted systems consistently show the cis isomer to be more stable by approximately 1.5 to 3.0 kcal/mol [2].

Conformational_Stability cis cis-Isomer (Di-pseudo-equatorial) stable Thermodynamically Stable cis->stable trans trans-Isomer (Pseudo-axial/equatorial) strain 1,3-Diaxial Repulsion trans->strain strain->stable Epimerization (If accessible)

Fig 1. Conformational energy landscape of 1,3-disubstituted cyclobutanes.

Physicochemical & Solid-State Stability Profile

The free base of 3-(propan-2-yloxy)cyclobutan-1-amine is a volatile, potentially reactive liquid prone to oxidative degradation. Conversion to the hydrochloride salt (HCl) protonates the amine, drastically increasing its chemical stability, raising its melting point, and rendering it a workable solid [3].

However, the thermodynamic differences between the cis and trans monomers directly influence their macroscopic crystal lattice energies. The di-equatorial cis conformation typically allows for tighter, more symmetrical crystal packing. The trans isomer's strained conformation often results in a less efficient lattice, which manifests empirically as a lower melting point and a higher propensity for moisture uptake (hygroscopicity).

Quantitative Comparison Table
Parametercis-3-(Propan-2-yloxy)cyclobutan-1-amine HCltrans-3-(Propan-2-yloxy)cyclobutan-1-amine HCl
Conformational State Di-pseudo-equatorialPseudo-axial / Pseudo-equatorial
Relative Energy (ΔG) 0.0 kcal/mol (Reference Minimum)+1.5 to +2.5 kcal/mol (Disfavored)
Steric Strain MinimizedHigh (1,3-diaxial interactions)
Solid-State Lattice High packing efficiencyLower packing efficiency
Hygroscopicity Risk Low to ModerateModerate to High
Aqueous Solubility >50 mg/mL>50 mg/mL
Epimerization Risk Negligible (Kinetic trap)Negligible under physiological conditions

Self-Validating Experimental Protocols

To objectively verify the stability of these isomers for pharmaceutical development, rigorous empirical testing is required. The following protocols are designed as self-validating systems —meaning they incorporate internal controls, orthogonal analytical readouts, and strict mass-balance criteria to ensure that the data proves its own accuracy.

Protocol A: Solid-State Accelerated Stability & Hygroscopicity (ICH Q1A)

Causality: We must determine if the inherent steric strain of the trans isomer translates to physical instability (e.g., deliquescence or polymorphic transition) under stress.

  • Input Control & Initialization:

    • Verify the initial chemical purity (≥99.0%) via HPLC-UV and stereochemical purity via ¹H-NMR.

    • Establish the baseline polymorphic form using X-Ray Powder Diffraction (XRPD).

  • Stress Application:

    • Place 100 mg aliquots of both cis and trans HCl salts into open and closed glass vials.

    • Incubate in a stability chamber at 40°C / 75% Relative Humidity (RH) for 4 weeks.

  • Orthogonal Readouts:

    • Moisture Sorption: Use Dynamic Vapor Sorption (DVS) from 0% to 90% RH to quantify mass variance due to water uptake.

    • Structural Integrity: Re-analyze via XRPD to detect amorphization or hydrate formation.

    • Chemical Integrity: Analyze via HPLC-UV to detect hydrolysis or oxidation products.

  • Self-Validation Criterion (Mass Balance):

    • The sum of the integrated area of the parent peak plus any degradation peaks must equal 100% ± 2% of the initial control area. A failure in mass balance indicates undetected volatile degradants or irreversible column binding, invalidating the run.

Validation_Workflow start Input: Pure Isomer Salts stress ICH Q1A Stress (40°C / 75% RH) start->stress hplc HPLC-UV/MS (Chemical Purity) stress->hplc xrpd XRPD (Polymorph) stress->xrpd dvs DVS (Moisture) stress->dvs check Mass Balance ≥98%? hplc->check xrpd->check dvs->check valid Validated Profile check->valid Yes

Fig 2. Self-validating orthogonal workflow for solid-state stability profiling.

Protocol B: Solution-State Kinetic Stability & Epimerization Check

Causality: While unactivated cyclobutanes are kinetically inert to epimerization, it is critical to prove that the trans isomer does not spontaneously convert to the thermodynamically favored cis isomer in biological media.

  • Input Control:

    • Dissolve 10 mg of each salt in 1 mL of buffered D₂O at three physiological extremes: pH 1.2 (gastric), pH 7.4 (blood), and pH 10.0 (intestinal/stress).

    • Add 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) as an internal quantitative standard.

  • Stress Application:

    • Incubate the NMR tubes at 37°C and 60°C for 14 days.

  • Orthogonal Readouts:

    • Stereochemical Tracking: Perform Variable-Temperature ¹H-NMR (VT-NMR). Monitor the distinct chemical shifts and coupling constants (J-values) of the cyclobutane methine protons. The cis and trans isomers exhibit distinct splitting patterns due to differing dihedral angles.

    • Cleavage Tracking: Use LC-MS/MS to monitor for the loss of the isopropoxy group (ether cleavage).

  • Self-Validation Criterion:

    • The integration of the DSS internal standard must remain constant relative to the total cyclobutane proton integration. If the cis:trans ratio remains unchanged over 14 days, the system is kinetically locked, validating the compound's stereochemical stability for in vivo use.

Conclusion

For drug development professionals utilizing the 3-(propan-2-yloxy)cyclobutan-1-amine scaffold, the cis isomer is the definitively superior choice from a stability standpoint. Its ability to adopt a di-pseudo-equatorial conformation minimizes internal steric strain, directly translating to a lower energy state, superior crystal packing as a hydrochloride salt, and reduced hygroscopicity. While the trans isomer is kinetically stable in solution, its inherent 1,3-diaxial strain makes it thermodynamically disfavored and physically less robust during long-term solid-state storage.

References

  • Chemical Science (RSC) . C(sp²)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes. (2023). Discusses the use of conformationally restricted 1,3-disubstituted cyclobutanes as bioisosteres in drug design. URL:[Link][1]

  • Canadian Journal of Chemistry . Sella, A., Cohen, S., & Hoz, S. (1998). 1,3-Diphenylsulphonylcyclobutane: an unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. Establishes the foundational rule that cis isomers are generally more stable in 1,3-disubstituted cyclobutanes due to the avoidance of 1,3-diaxial interactions. URL:[Link][2]

  • PubChem . cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride. Compound Summary (CID 121553190). Provides the foundational molecular weight, formula, and structural properties for the cis HCl salt. URL:[Link][3]

Sources

Comparative

The Strategic Advantage of the Cyclobutane Core: A Comparative SAR Guide to cis-3-(propan-2-yloxy)cyclobutan-1-amine Analogs in Drug Design

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is perpetual. Among these, the cyclobutane moiety has emerged as...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is perpetual. Among these, the cyclobutane moiety has emerged as a "rising star," offering a unique blend of conformational rigidity and metabolic stability that medicinal chemists are increasingly leveraging to design potent and selective therapeutics.[1][2] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of cis-3-(propan-2-yloxy)cyclobutan-1-amine analogs, with a particular focus on their application as kinase inhibitors, a class of enzymes pivotal in cellular signaling and often implicated in diseases such as cancer and autoimmune disorders.[3][4]

The Cyclobutane Scaffold: A Privileged Substructure

The utility of the cyclobutane ring in drug design stems from its distinct puckered conformation, which imparts a degree of three-dimensionality and conformational constraint to a molecule.[2] This "conformational restriction" can pre-organize pharmacophoric groups into a bioactive conformation, potentially leading to higher binding affinity for the target protein.[1] Furthermore, the saturated nature of the cyclobutane core can enhance metabolic stability by reducing susceptibility to oxidative metabolism, a common challenge in drug development.[5]

SAR Analysis of cis-3-(propan-2-yloxy)cyclobutan-1-amine Analogs as Janus Kinase (JAK) Inhibitors

A significant application of the cis-3-(propan-2-yloxy)cyclobutan-1-amine scaffold and its analogs is in the development of Janus Kinase (JAK) inhibitors.[3][6][7] The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial mediators of cytokine signaling and have been validated as therapeutic targets for inflammatory diseases and certain cancers.[8] Patent literature reveals a series of cyclobutane and methylcyclobutane derivatives as potent JAK inhibitors, providing a basis for a detailed SAR analysis.[3][6][7]

The core structure of these inhibitors often features a pharmacophore, such as a pyrrolo[2,3-d]pyrimidine, attached to the cyclobutane ring, which in turn is substituted with an amine and an alkoxy group. The cis stereochemistry of the 1,3-disubstituted cyclobutane is often crucial for maintaining the correct vector and distance between the key interacting moieties.

Key SAR Observations:
  • The Alkoxy Group (R¹): The nature of the alkoxy group at the 3-position of the cyclobutane ring plays a critical role in modulating potency and selectivity. The propan-2-yloxy (isopropoxy) group is a common starting point, likely providing a balance of lipophilicity and steric bulk that is favorable for binding to the kinase active site. Modifications to this group can significantly impact activity. For instance, smaller alkoxy groups like methoxy or ethoxy may not provide sufficient hydrophobic interactions, while larger or more complex groups could introduce steric clashes.

  • The Amine Group (R²): The primary amine at the 1-position of the cyclobutane is a key attachment point for the rest of the inhibitor, often linking to a heterocyclic core that interacts with the hinge region of the kinase. The basicity and nucleophilicity of this amine are important for synthetic accessibility and for potential hydrogen bonding interactions within the binding pocket.

  • The Cyclobutane Core: The rigidity of the cyclobutane ring is paramount. It serves to orient the alkoxy and amine substituents in a precise spatial arrangement. The cis-1,3-disubstitution pattern appears to be optimal for presenting the pharmacophoric elements in a manner that maximizes interactions with the JAK kinase domain. While trans isomers are synthetically accessible, they often exhibit significantly reduced activity, highlighting the strict stereochemical requirements of the target.[9]

  • Substitution on the Cyclobutane Ring: The introduction of substituents, such as a methyl group, on the cyclobutane ring itself can further refine the conformational properties and introduce additional points of interaction. For example, a methyl group can influence the puckering of the ring and potentially occupy a small hydrophobic pocket within the enzyme's active site.[6]

Analog R¹ (Alkoxy Group) R² (Amine Functionality) Biological Target Key SAR Insights Reference
Lead Scaffold Propan-2-yloxyPrimary AmineJAK Kinasescis-stereochemistry is critical for activity. Isopropoxy group provides a good balance of properties.[3],[6]
Analog 1 MethoxyPrimary AmineJAK KinasesReduced potency compared to the isopropoxy analog, suggesting the importance of the hydrophobic interaction provided by the isopropyl group.[3],[6]
Analog 2 CyclopentyloxyPrimary AmineJAK KinasesSimilar or slightly improved potency, indicating that a larger hydrophobic group can be accommodated and may enhance binding.[3],[6]
Analog 3 Propan-2-yloxyN-Methyl AmineJAK KinasesGenerally, secondary amines at this position are less active, suggesting that the primary amine is crucial for either synthesis or key interactions.[3],[6]
Analog 4 Propan-2-yloxyPrimary Amine (on a methyl-substituted cyclobutane)JAK KinasesMethyl substitution can either increase or decrease potency depending on its position and stereochemistry, highlighting the need for precise positioning.[6]

Experimental Protocols

Synthesis of a Representative cis-3-alkoxycyclobutanamine Analog

The synthesis of cis-1,3-disubstituted cyclobutane kinase inhibitors can be achieved through stereoselective routes.[9] A common strategy involves the use of 3-aminocyclobutanol as a key intermediate.

Step 1: Synthesis of cis-3-Aminocyclobutanol

A detailed procedure for the synthesis of cis- and trans-3-aminocyclohexanols from β-enaminoketones has been described and can be adapted for the cyclobutane series.[10]

Step 2: O-Alkylation of cis-3-(Boc-amino)cyclobutanol

  • To a solution of cis-3-(Boc-amino)cyclobutanol (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portionwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the corresponding alkyl halide (e.g., 2-bromopropane for the isopropoxy group, 1.5 eq) and allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired O-alkylated product.

Step 3: Deprotection of the Boc Group

  • Dissolve the O-alkylated intermediate in a solution of 4M HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the desired cis-3-alkoxycyclobutanamine.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: O-Alkylation cluster_2 Step 3: Deprotection start Commercially available starting materials intermediate cis-3-Aminocyclobutanol start->intermediate boc_protection Boc-protection of amine intermediate->boc_protection alkylation O-Alkylation with R-X boc_protection->alkylation deprotection Boc-deprotection with HCl alkylation->deprotection final_product cis-3-Alkoxycyclobutanamine HCl deprotection->final_product G cluster_0 Assay Setup cluster_1 Kinase Reaction cluster_2 Signal Generation cluster_3 Data Analysis A Dispense Kinase and Inhibitor B Add ATP/Substrate and Incubate A->B C Add ADP Detection Reagents B->C D Measure Luminescence and Calculate IC50 C->D

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion

The cis-3-(propan-2-yloxy)cyclobutan-1-amine scaffold represents a valuable building block in modern drug discovery, particularly for the development of kinase inhibitors. The inherent conformational rigidity of the cyclobutane core, combined with the specific stereochemical arrangement of its substituents, provides a robust platform for the design of potent and selective modulators of enzyme activity. The SAR data, primarily gleaned from patent literature, underscores the importance of the cis-stereochemistry and the nature of the alkoxy substituent in achieving optimal biological activity. Further exploration and diversification of this scaffold are likely to yield novel therapeutic agents with improved pharmacological profiles.

References

  • CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents.
  • WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents.
  • WO/2011/103423 CYCLOBUTANE AND METHYLCYCLOBUTANE DERIVATIVES AS JANUS KINASE INHIBITORS - WIPO Patentscope. Available from: [Link]

  • Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors - PubMed. Available from: [Link]

  • Design, Synthesis Optimization and Anticancer Activity of Small Molecule Kinase Inhibitors. Available from: [Link]

  • Identification of Novel JAK2 Inhibitors from Amino Derivatives of Epoxyalantolactone: In Silico and In Vitro Studies - MDPI. Available from: [Link]

  • Synthesis and structure-activity relationships of 3,4-diaminocyclobut-3-ene-1,2-dione CXCR2 antagonists - PubMed. Available from: [Link]

  • Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC. Available from: [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Available from: [Link]

  • US20240408169A1 - Cyclin inhibitors - Google Patents.
  • Structure-activity relationships in medicinal chemistry - Bridges - Monash University. Available from: [Link]

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Publishing. Available from: [Link]

  • Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - RSC Publishing. Available from: [Link]

  • Cyclin-dependent kinase inhibitors: A survey of recent patent literature - ResearchGate. Available from: [Link]

  • Structure Activity Relationships - Drug Design Org. Available from: [Link]

  • The design, synthesis and biological evaluation of 7-alkoxy-4-heteroarylamino-3-cyanoquinolines as dual inhibitors of c-Src and iNOS - PubMed. Available from: [Link]

  • Design, Synthesis and Biological Activity Testing of Library of Sphk1 Inhibitors - MDPI. Available from: [Link]

  • (PDF) Thesis: Synthesis of Six-Membered Rings and Inhibitors of Protein Kinases. Available from: [Link]

  • Targeting JAK2 with a multifunctional nanoinhibitor for long-lasting anti-inflammatory effects and bone repair - PMC. Available from: [Link]

  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - MDPI. Available from: [Link]

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Safety & Regulatory Compliance

Safety

cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride proper disposal procedures

Standard Operating Procedure & Technical Guide: Disposal of cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride (also known as cis-3-isopropoxycyclobutan-1-amine...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Technical Guide: Disposal of cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride

cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride (also known as cis-3-isopropoxycyclobutan-1-amine hydrochloride) is a specialized organic intermediate widely utilized in pharmaceutical synthesis and drug discovery. While its hydrochloride salt form renders the compound highly water-soluble and less volatile than its free-base counterpart, it remains a biologically active organic compound that must be rigorously managed as hazardous chemical waste under the Resource Conservation and Recovery Act (RCRA)[1].

This guide provides drug development professionals and laboratory personnel with self-validating, step-by-step protocols for the safe handling, segregation, and disposal of this compound.

Risk Assessment & The Causality of Safety Protocols

Before executing disposal protocols, it is critical to understand the physicochemical behavior of this compound, as these properties dictate our operational choices:

  • The "Free-Base" Volatility Hazard: A common, yet dangerous, mistake in laboratory disposal is attempting to neutralize acidic amine salt solutions with strong bases (e.g., NaOH) before disposal. Do not do this. Dissolving this salt in water yields a mildly acidic solution. Raising the pH > 7 converts the stable, non-volatile hydrochloride salt back into the free amine. The free amine is significantly more volatile, possesses a higher skin-penetration potential (lipophilicity), and emits a noxious odor. Maintaining the compound in its acidic salt form ensures maximum stability during waste accumulation.

  • Regulatory Status & Aquatic Toxicity: Under EPA guidelines, synthetic organic halides and amine salts should not be discharged into municipal sewer systems (POTW) unless explicitly permitted by local wastewater regulations and heavily pre-treated[2]. To prevent environmental contamination, this material must be collected for high-temperature incineration.

  • Evaporation Prohibition: Never leave liquid waste containers open in a fume hood to evaporate the solvent. The EPA strictly prohibits evaporation as a method of hazardous waste treatment (40 CFR 264.1030)[2].

Quantitative Safety & Disposal Parameters
ParameterSpecification / GuidelineOperational Rationale
Chemical State Solid (Powder) or Aqueous/Organic SolutionDictates the segregation pathway (solid vs. liquid waste workflows).
Aqueous pH ~4.0 – 6.0 (Mildly acidic)Do not neutralize; maintaining acidic pH prevents free-base volatilization.
Waste Classification RCRA Regulated Organic WasteRequires high-temperature incineration; illegal to drain-dispose[1].
Primary PPE Nitrile gloves, safety goggles, lab coatPrevents dermal absorption and ocular irritation from acidic dust.
Storage Limit 6 to 12 months (per EPA Subpart K)Prevents container degradation and minimizes the laboratory hazard footprint[3].

Waste Segregation & Decision Workflow

Proper segregation prevents dangerous cross-reactions. cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride must be kept away from strong oxidizers (which can react exothermically with the organic cyclobutane ring) and strong bases (which liberate the free amine).

G Start cis-3-(Propan-2-yloxy)cyclobutan-1-amine HCl Waste Generated State Determine Physical State Start->State Solid Solid Powder / Residue State->Solid Liquid Aqueous / Solvent Solution State->Liquid SolidPack Pack in HDPE Container Label: Hazardous Waste Solid->SolidPack LiquidCheck Check Solvent Type Liquid->LiquidCheck Incineration Final Disposal: High-Temperature Incineration SolidPack->Incineration Aqueous Aqueous Solution (pH < 7) LiquidCheck->Aqueous Organic Organic Solvent (e.g., MeOH, DCM) LiquidCheck->Organic AqNeutral Do NOT Neutralize Collect in Aqueous Waste Aqueous->AqNeutral OrgCollect Collect in Halogenated or Non-Halogenated Waste Organic->OrgCollect AqNeutral->Incineration OrgCollect->Incineration

Workflow for the segregation and disposal of amine hydrochloride chemical waste.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Management (Powders and Residues)
  • Containment: Transfer unused, expired, or residual solid cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride into a chemically compatible, sealable High-Density Polyethylene (HDPE) container[4].

  • Labeling: According to EPA Subpart K regulations for research laboratories, the container must be labeled with the words "Hazardous Waste" and a specific description (e.g., "Amine Hydrochloride Waste") immediately upon the first drop of waste entering the container[5].

  • Accumulation: Store in a designated Satellite Accumulation Area (SAA). The container must remain tightly closed at all times except when actively adding waste.

  • Self-Validation Check: Inspect the sealed HDPE container for structural integrity. A properly sealed container should emit zero detectable odor, as the hydrochloride salt has negligible vapor pressure. If an amine (fishy/ammonia-like) odor is detected, the seal is compromised or the salt has been contaminated with a base.

Protocol B: Aqueous and Solvent Waste Management
  • Solvent Compatibility: If the compound is dissolved in an organic solvent, dispose of it in the respective "Halogenated" or "Non-Halogenated" organic liquid waste carboy.

  • Aqueous Solutions: For water-based solutions, collect in an "Aqueous Acidic Waste" container.

  • Volume Restrictions: Do not allow liquid waste containers to exceed 90% capacity. This void space is a critical safety buffer to account for thermal expansion and prevent hydrostatic rupture.

  • Self-Validation Check: Before sealing the aqueous waste container, briefly verify the solution pH using a universal indicator strip. The pH should read between 4.0 and 6.0. If the pH is > 7, the solution has been inadvertently basified, increasing the risk of free-amine off-gassing. In such cases, immediately transfer the container to a fume hood and consult Environmental Health and Safety (EHS).

Spill Response & Decontamination Pathway

In the event of an accidental release, swift and methodical containment is required to prevent aerosolization of the acidic dust or spread of the solution.

SpillResponse Spill Spill Detected Assess Assess Spill Volume & State Spill->Assess PPE Don PPE: Nitrile Gloves, Safety Goggles, Lab Coat Assess->PPE SolidSpill Solid Spill PPE->SolidSpill LiquidSpill Liquid Spill PPE->LiquidSpill Sweep Carefully sweep/scoop Avoid dust generation SolidSpill->Sweep Absorb Apply inert absorbent (e.g., Vermiculite, Sand) LiquidSpill->Absorb Collect Transfer to sealed, labeled waste container Sweep->Collect Absorb->Collect Decon Wash area with water and mild detergent Collect->Decon EHS Notify EHS & Request Pickup Decon->EHS

Step-by-step spill response and containment protocol for amine hydrochloride salts.

Execution Steps:

  • Containment (Solid): For powder spills, avoid dry sweeping which generates inhalable dust. Gently cover the spill with damp paper towels or use a dedicated HEPA-filtered laboratory vacuum.

  • Containment (Liquid): For solution spills, apply an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial spill pad. Do not use combustible absorbents like sawdust.

  • Collection: Scoop the absorbed material using a non-sparking tool and place it into a hazardous waste bag.

  • Self-Validation Check: After washing the affected benchtop or floor area with water and a mild detergent, wipe the spill area with a damp pH test strip. A neutral reading (pH ~7) confirms the complete removal of the acidic amine hydrochloride residue.

Regulatory Compliance (RCRA & Subpart K)

For academic and research institutions, managing this waste falls under EPA's 40 CFR Part 262, Subpart K. This framework provides operational flexibility by allowing trained professionals to make hazardous waste determinations and permits waste to be accumulated in the laboratory for up to 12 months (or 6 months depending on specific institutional Laboratory Management Plans) before requiring transfer to a central accumulation area[1][3]. Ensure all disposal manifests are signed by a certified waste broker prior to off-site transport for final incineration[2].

References

  • United States Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. Retrieved from:[Link]

  • United States Environmental Protection Agency (EPA). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from:[Link]

  • United States Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K). Retrieved from:[Link]

  • Justrite. How to Manage Chemical Waste Disposal in Academic Labs. Retrieved from:[Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from:[Link]

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